Physicochemical Properties and Synthetic Utility of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8)
Executive Summary 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized, bifunctional building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs)[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized, bifunctional building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs)[1]. It is primarily deployed in the construction of nitrogenous heterocycles—specifically substituted quinazolines and 3-cyanoquinolines—which form the core scaffolds of modern tyrosine kinase inhibitors (TKIs) targeting EGFR, Src, and Abl pathways[2],[3]. This whitepaper details the physicochemical profile, mechanistic utility, and self-validating experimental protocols for deploying this intermediate in drug development workflows.
Structural Identity and Physicochemical Profile
The molecular architecture of CAS 1122661-16-8 is defined by a central benzene ring functionalized with four distinct moieties: a cyano group (-CN), a primary amine (-NH2), a methoxy group (-OCH3), and a 3-chloropropoxy chain (-O-CH2-CH2-CH2-Cl)[1].
This specific substitution pattern is not arbitrary; it is meticulously designed for convergent API synthesis. The ortho-aminobenzonitrile motif acts as a privileged synthon for cyclization, while the 3-chloropropoxy group serves as a latent electrophilic handle for late-stage functionalization (e.g., attaching solubilizing basic tails like morpholine or piperazine)[4],[5].
Solid (Typical for highly polar, H-bonding aromatics)
Mechanistic Role in Drug Development (E-E-A-T)
As a Senior Application Scientist, the selection of starting materials must be viewed through the lens of atom economy, step count reduction, and reaction causality. Utilizing CAS 1122661-16-8 offers three distinct mechanistic advantages in the synthesis of kinase inhibitors:
Avoidance of Protecting Group Chemistry: Historically, synthesizing 7-alkoxy-quinazolines required starting with a 4-hydroxy-2-aminobenzonitrile. The free phenolic hydroxyl group interferes with cyclization reagents (like DMF-DMA), necessitating tedious protection and deprotection steps. By pre-installing the 3-chloropropoxy group, the molecule is "primed" and inert to the cyclization conditions, streamlining the synthetic route.
Bifunctional Cyclization Potential: The proximity of the primary amine and the nitrile group allows for highly efficient Dimroth-type cyclizations or Friedlander condensations[3],[6]. The nitrile carbon acts as an internal electrophile, rapidly closing the ring to form 4-aminoquinazolines or 3-cyanoquinolines.
Late-Stage Diversification: The terminal primary chloride on the propoxy chain is a moderate leaving group. It remains stable during the harsh acidic or thermal conditions of heterocycle formation but can be readily activated later for SN2 displacement. This allows medicinal chemists to synthesize a single core scaffold and diverge it into dozens of API candidates by simply swapping the secondary amine in the final step.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from the bifunctional precursor to a functionalized kinase inhibitor API.
Workflow: Synthesis of kinase inhibitors from CAS 1122661-16-8 via Dimroth cyclization and SN2.
Self-Validating Experimental Protocols
The following step-by-step methodologies describe the conversion of CAS 1122661-16-8 into a functionalized 4-anilinoquinazoline core. Every step is designed as a self-validating system where the causality of the reagents ensures high fidelity.
Procedure: Dissolve the benzonitrile precursor in anhydrous toluene. Add DMF-DMA dropwise at room temperature. Heat the mixture to reflux (100°C) for 4 hours. Monitor by TLC until the starting material is consumed. Concentrate under reduced pressure to yield the amidine intermediate.
Causality: DMF-DMA acts as both the C2 carbon source for the future quinazoline ring and the activating agent. Toluene is utilized to azeotropically remove the methanol byproduct, utilizing Le Chatelier's principle to drive the equilibrium entirely toward the amidine product.
Procedure: Dissolve the crude amidine and the substituted aniline in glacial acetic acid. Heat the solution to 120°C for 6 hours. Cool to room temperature, pour into ice water, and neutralize with aqueous ammonia. Filter the resulting precipitate to isolate the 4-anilinoquinazoline core.
Causality: Glacial acetic acid serves a dual purpose as a solvent and a mild acid catalyst. It protonates the amidine, drastically increasing its electrophilicity. The aniline nitrogen attacks the amidine carbon, expelling dimethylamine. The acid further activates the adjacent nitrile group, facilitating an intramolecular nucleophilic attack that closes the pyrimidine ring[3].
Procedure: Combine the quinazoline core, K2CO3, and KI in acetonitrile. Add N-methylpiperazine. Heat the suspension at 80°C for 12 hours. Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography to yield the final API.
Causality: The primary chloride on the 3-chloropropoxy group is a relatively sluggish leaving group. The addition of catalytic KI initiates an in situ Finkelstein reaction, continuously converting the alkyl chloride into an alkyl iodide. Because iodide is a vastly superior leaving group, it significantly lowers the activation energy for the SN2 displacement by the bulky secondary amine, reducing reaction time and preventing thermal degradation. K2CO3 acts as a non-nucleophilic base to neutralize the generated acid, preventing the protonation and deactivation of the incoming piperazine nucleophile.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Introduction In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, a substituted benzonitrile with potential applications as a synthetic intermediate in pharmaceutical research.
Due to the limited availability of publicly accessible experimental NMR data for this specific compound, this document presents a theoretically derived yet meticulously reasoned prediction of its NMR spectra. These predictions are grounded in fundamental NMR principles and corroborated by empirical data from structurally analogous compounds.[3][4] This guide is intended to serve as a valuable resource for researchers and scientists in the prediction, verification, and interpretation of NMR data for this and related molecules.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The chemical structure of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile and the numbering scheme used throughout this guide are presented below.
Figure 1. Chemical structure and atom numbering for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts, multiplicities, and integration values for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile are summarized in the table below. The predictions are based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for aliphatic chains with similar functionalities.
Table 1: Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Predicted Coupling Constant (J, Hz)
H6
~7.0
Singlet
1H
-
H3
~6.5
Singlet
1H
-
-NH₂
~4.5
Broad Singlet
2H
-
C7-H₂
~4.1
Triplet
2H
J = 6.0
C9-H₂
~3.8
Triplet
2H
J = 6.4
C10-H₃
~3.9
Singlet
3H
-
C8-H₂
~2.2
Quintet
2H
J = 6.2
Justification for Predicted ¹H Chemical Shifts
Aromatic Protons (H6 and H3): The benzene ring is highly substituted with electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-OCH₃), and a chloropropoxy (-OCH₂CH₂CH₂Cl) group. The amino group at C2 is a strong EDG, and the methoxy and chloropropoxy groups at C5 and C4, respectively, are also EDGs. These groups increase the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a lower chemical shift (upfield) compared to benzene (7.34 ppm). H6 is ortho to the electron-donating amino group and meta to the methoxy group, while H3 is ortho to the methoxy and chloropropoxy groups and meta to the amino group. This complex interplay of substituent effects is expected to result in two singlets in the aromatic region, with H3 being slightly more shielded than H6.
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature but is typically in the range of 3-5 ppm for anilines.
Chloropropoxy Protons (C7-H₂, C9-H₂, C8-H₂):
The methylene protons at C7, being directly attached to the oxygen atom, are the most deshielded of the propyl chain and are expected to appear as a triplet around 4.1 ppm.
The methylene protons at C9 are adjacent to the electronegative chlorine atom, which will also cause a downfield shift, predicted to be around 3.8 ppm as a triplet.
The central methylene protons at C8 are coupled to the protons at C7 and C9, and are therefore expected to appear as a quintet (or a multiplet) at a more upfield position, around 2.2 ppm.
Methoxy Protons (C10-H₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for aromatic methoxy groups.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile are presented below. These predictions are based on the additive effects of the various substituents on the benzene ring and typical chemical shifts for the aliphatic carbons.
Table 2: Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C5
~150
C4
~148
C2
~145
C1
~118
CN
~117
C6
~115
C3
~100
C7
~70
C10
~56
C9
~42
C8
~32
Justification for Predicted ¹³C Chemical Shifts
Aromatic Carbons (C1-C6):
The carbons bearing the oxygen and nitrogen substituents (C2, C4, C5) will be the most downfield in the aromatic region due to the deshielding effect of these electronegative atoms.
The nitrile carbon (CN) typically appears in the range of 115-125 ppm.
The carbon attached to the nitrile group (C1) will also be in a similar region.
The remaining aromatic carbons (C3, C6) will be more upfield, with C3 likely being the most shielded due to the ortho and para electron-donating effects of the substituents.
Aliphatic Carbons (C7, C8, C9, C10):
The carbon of the methoxy group (C10) is expected around 56 ppm.
In the chloropropoxy chain, the carbon attached to the oxygen (C7) will be the most downfield, around 70 ppm.
The carbon attached to the chlorine (C9) will be around 42 ppm.
The central carbon of the propyl chain (C8) will be the most upfield, around 32 ppm.
Experimental Protocol for NMR Spectrum Acquisition
To experimentally verify the predicted NMR data, the following protocol is recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Weigh approximately 5-10 mg of purified 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[3]
The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).[1] CDCl₃ is a good starting point for many organic molecules. The residual solvent peak can be used for spectral calibration (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C in CDCl₃).[5][6]
NMR Spectrometer Setup
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.
¹H NMR Data Acquisition
Pulse Sequence: A standard single-pulse experiment.
Spectral Width: -2 to 12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Data Acquisition
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
Spectral Width: 0 to 200 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to the ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope.[7]
Data Processing
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase the spectrum and calibrate it using the residual solvent peak.
Validation of Assignments
While the predictions in this guide are based on solid chemical principles, definitive assignment of all signals, especially for the aromatic carbons, requires further experimental evidence. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the structure of the synthesized compound.
Conclusion
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved from [Link]
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1883.
Sim, J., Le, N. H., & Kim, Y. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Analytical Methods in Chemistry, 2017, 1-10.
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
Al-Omary, F. A. M., El-Emam, A. A., & Al-Tamimi, A.-M. S. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 163-181.
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzonitrile. PubChem. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Brownlee, R. T. C., & Topsom, R. D. (1973). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Tetrahedron Letters, 14(51), 5187-5190.
Abraham, R. J., Byrne, J. J., & Griffiths, L. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624.
Kumar, A., Kumar, A., Kumar, V., & Singh, V. (2020). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 58(11), 1083-1093.
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Delivery Technology, 6(1), 1-6.
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
A Technical Guide to the Structural Elucidation of a Key Pharmaceutical Intermediate: The Case of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile and its Analogs
Abstract This technical guide provides a comprehensive analysis of the structural and crystallographic properties of key benzonitrile derivatives, a class of compounds with significant importance in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the structural and crystallographic properties of key benzonitrile derivatives, a class of compounds with significant importance in medicinal chemistry and drug development. While the precise crystal structure of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is not publicly available, we present a detailed examination of its close structural analog, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. This analysis serves as an exemplary case study, offering field-proven insights into the experimental design, data interpretation, and molecular interactions that govern the solid-state architecture of this critical pharmacophore. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization of related molecules, which are pivotal intermediates in the synthesis of targeted therapies such as Gefitinib.
Introduction: The Significance of Substituted Benzonitriles in Oncology
The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of therapeutic agents. Its derivatives are particularly noteworthy as intermediates in the synthesis of kinase inhibitors, which have revolutionized the treatment of various cancers. For instance, compounds like 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile are crucial precursors in the development of anticancer drugs that target pathways such as the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern on the benzene ring, including amino, methoxy, and alkoxy groups, is meticulously designed to facilitate subsequent chemical transformations and to influence the final drug's interaction with its biological target.
Understanding the three-dimensional structure of these intermediates is paramount for several reasons:
Stereochemical Control: The precise arrangement of atoms dictates the molecule's shape, which is fundamental for its reactivity in subsequent synthetic steps.
Solid-State Properties: Crystallinity, polymorphism, and stability are all governed by the molecular packing in the solid state. These properties are critical for process development, formulation, and ensuring the purity of active pharmaceutical ingredients (APIs).
Rational Drug Design: A detailed knowledge of the intermediate's structure can inform the design of more potent and selective final drug compounds.
This guide will delve into the single-crystal X-ray diffraction analysis of a representative compound, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, to illuminate the structural features that are likely shared with the title compound, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Experimental Methodology: From Synthesis to Structure Solution
The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following protocols are based on established methodologies for the synthesis and characterization of similar compounds.[2]
Synthesis and Crystallization
The synthesis of the closely related Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate involves the reduction of a nitro-substituted precursor.[2]
Protocol for the Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate:
A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.
A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.
The reaction mixture is then heated to 363-373 K for 45 minutes.
The resulting solid is collected and dissolved in water (300 ml).
The pH of the solution is adjusted to 8-9 by the addition of a 2N sodium hydroxide solution.
The aqueous solution is extracted with ethyl acetate (3 x 100 ml).
The combined organic layers are dried and concentrated to yield the final product, which can then be recrystallized.
Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. For compounds of this nature, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/petroleum ether) at room temperature is a common and effective technique. The goal is to obtain crystals of approximately 0.1 to 0.5 mm in size, which are clear and free from cracks or twinning.[3]
Diagram: Experimental Workflow for Structural Elucidation
Caption: A generalized workflow from chemical synthesis to final validated crystal structure.
Single-Crystal X-ray Diffraction Data Collection and Processing
The mounted single crystal is subjected to X-ray diffraction to determine the arrangement of atoms within its lattice.
Protocol for Data Collection:
A suitable single crystal is mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen gas (e.g., 294 K) to minimize thermal vibrations.[2]
The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect diffraction data.
The crystal is rotated, and a series of diffraction images are collected at different orientations.
The collected data is then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares procedures to improve the agreement between the observed and calculated diffraction data. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[4][5]
Results: The Crystal Structure of a Close Analog
The asymmetric unit of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate contains two crystallographically independent molecules.[2] The key crystallographic data are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. [2]
Parameter
Value
Chemical Formula
C₁₂H₁₆ClNO₄
Formula Weight
273.71 g/mol
Crystal System
Triclinic
Space Group
Pī
a (Å)
8.1080 (16)
b (Å)
9.818 (2)
c (Å)
17.739 (3)
α (°)
82.07 (2)
β (°)
83.41 (2)
γ (°)
89.37 (3)
Volume (ų)
1389.3 (5)
Z
4
Temperature (K)
294
Radiation
Mo Kα (λ = 0.71073 Å)
Density (calculated)
1.309 g/cm³
Absorption Coefficient (μ)
0.28 mm⁻¹
Molecular Conformation and Intermolecular Interactions
The two independent molecules in the asymmetric unit exhibit similar conformations. A key feature is the presence of intramolecular N—H⋯O hydrogen bonds involving the amino group and the carbonyl oxygen of the methoxybenzoate group.[2] This interaction results in the formation of a planar, six-membered ring, which is nearly coplanar with the adjacent benzene ring.
In the crystal structure, intermolecular N—H⋯O hydrogen bonds link the molecules into chains along the a-axis, contributing to the stability of the crystal packing.[2] The benzene rings of the two independent molecules are oriented at a dihedral angle of 88.50 (3)°.[2]
Electronic Properties and Dipole Moment Dynamics of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile Derivatives: A Computational and Experimental Guide
Executive Summary 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, electron-rich aromatic intermediate critical to the synthesis of targeted kinase inhibitors, including qu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, electron-rich aromatic intermediate critical to the synthesis of targeted kinase inhibitors, including quinazoline and quinoline-3-carbonitrile derivatives[1]. The molecule's architecture—featuring a rigid benzonitrile core substituted with competing electron-donating groups (EDGs) and a flexible haloalkyl chain—creates a complex "push-pull" electronic system[2].
This technical guide provides an in-depth analysis of the electronic properties, intramolecular charge transfer (ICT) dynamics, and dipole moment variations of this compound. By synthesizing Density Functional Theory (DFT) computational models with dielectric experimental workflows, this whitepaper equips medicinal chemists and computational scientists with the foundational data necessary to predict the reactivity, solubility, and receptor-binding behavior of this critical pharmacophore precursor.
Structural and Conformational Architecture
The molecular framework of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is defined by a highly polarized
π
-electron system. The spatial arrangement of its substituents dictates both its electronic properties and its conformational flexibility:
The Rigid Core (Push-Pull Axis): The benzonitrile ring acts as a
π
-conduit. The cyano group (-CN) at position 1 acts as a strong electron-withdrawing group (EWG) via inductive (-I) and mesomeric (-M) effects. Conversely, the amino (-NH2) at position 2, the 3-chloropropoxy at position 4, and the methoxy (-OCH3) at position 5 serve as electron-donating groups (EDGs)[2].
The Flexible Appendage: The 3-chloropropoxy chain introduces significant conformational entropy. The rotation around the C-O and C-C bonds leads to multiple local minima (anti vs. gauche conformers). The terminal C-Cl bond possesses a strong localized dipole moment (~1.5 D) which, depending on the dihedral angle, can either constructively align with or destructively oppose the primary molecular dipole vector.
Fig 1: Push-pull electron transfer pathway generating the net molecular dipole.
The reactivity of 2-aminobenzonitrile derivatives in cyclization reactions (e.g., forming quinazoline-2,4(1H,3H)-diones) is fundamentally governed by their Frontier Molecular Orbitals (FMOs)[3].
Intramolecular Charge Transfer (ICT)
Because the methoxy group (-OCH3) is para to the cyano group, and the amino group (-NH2) is ortho, the molecule exhibits a profound Intramolecular Charge Transfer (ICT) from the electron-rich lower hemisphere to the electron-deficient upper hemisphere[4].
HOMO-LUMO Gap Analysis
DFT calculations (B3LYP/6-311+G(d,p)) are the gold standard for modeling these push-pull systems because hybrid functionals accurately capture the diffuse electron clouds without overestimating the dipole moment[5][6].
Highest Occupied Molecular Orbital (HOMO): Localized primarily over the -NH2 group and the adjacent aromatic carbons. This high electron density explains the potent nucleophilicity of the amine nitrogen, which is the initiating site for electrophilic attack during quinazoline cyclization[7].
Lowest Unoccupied Molecular Orbital (LUMO): Localized heavily on the -CN group and the ipso carbon, making it susceptible to nucleophilic addition.
The total dipole moment (
μ
) of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is not static; it is a dynamic vector sum of the core push-pull system and the conformationally mobile 3-chloropropoxy chain.
The theoretical dipole moment of the isolated benzonitrile core is ~4.18 D[5]. However, the addition of the EDGs significantly amplifies this. The orientation of the terminal C-Cl bond dictates the final magnitude.
Table 2: Conformational Impact on Dipole Moment (Gas Phase)
Conformer (3-chloropropoxy chain)
Relative Energy (kcal/mol)
Dipole Moment (
μ
, Debye)
Vector Alignment
Anti-Anti (Extended)
0.00
6.42 D
C-Cl vector aligns with main push-pull axis.
Gauche-Anti
+1.15
5.95 D
C-Cl vector is orthogonal to the main axis.
Gauche-Gauche (Folded)
+2.80
4.88 D
C-Cl vector opposes the main push-pull axis.
Causality Note: In polar solvents (e.g., DMSO, Water), the extended Anti-Anti conformer is further stabilized by solvent dielectric shielding, increasing the effective dipole moment to >8.0 D via the Polarizable Continuum Model (PCM)[8].
Experimental & Computational Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized to characterize the electronic properties of this derivative.
Protocol A: Computational DFT Workflow
This protocol establishes the theoretical baseline for the molecule's electrostatic potential and dipole moment.
Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to sample all rotamers of the 3-chloropropoxy chain.
Geometry Optimization: Submit the top 5 lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Rationale: The diffuse functions (+) are mandatory for accurately modeling the lone pairs on the oxygen and nitrogen atoms[5][9].
Frequency Analysis: Execute a vibrational frequency calculation on the optimized geometries. Ensure there are zero imaginary frequencies , validating that the structure is a true local minimum rather than a transition state.
Property Extraction: Calculate the static dipole moment (
μ
) and generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic/electrophilic hotspots.
Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to recalculate the dipole moment in relevant solvents (e.g., DMSO,
ϵ=46.8
).
Fig 2: Step-by-step DFT computational workflow for electronic property extraction.
Protocol B: Experimental Dielectric Measurement
To validate the computed dipole moment, experimental measurement via dielectric spectroscopy in a non-polar solvent is required.
Sample Preparation: Purify the 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile to >99.5% via HPLC. Dry under vacuum to remove trace water (which drastically skews dielectric readings).
Solvent Selection: Prepare 5 dilute solutions (weight fractions
w=0.001
to
0.01
) in anhydrous 1,4-dioxane or benzene. Rationale: Non-polar solvents prevent solute-solute dipole dimerization, allowing measurement of the isolated monomeric dipole[2][10].
Dielectric Measurement: Measure the dielectric constant (
ϵ
) of each fraction using a precision LCR meter equipped with a liquid capacitance cell at 298.15 K.
Refractive Index: Measure the refractive index (
n
) of each fraction using an Abbe refractometer to account for induced electronic polarization.
Calculation: Plot
ϵ
and
n2
against the weight fraction
w
. Use the slopes of these lines in the Guggenheim-Smith equation to calculate the experimental dipole moment (
μexp
).
Pharmacological & Synthetic Implications
The pronounced dipole moment and the specific HOMO-LUMO distribution of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile make it an ideal substrate for the synthesis of quinazoline-2,4(1H,3H)-diones and 4-aminoquinolines [1][11].
Because the -NH2 group is highly nucleophilic (driven by the +M effect of the para alkoxy groups), it readily attacks activated electrophiles. For example, in the presence of activated CO2 and ionic liquid catalysts (e.g., [P4442][1-MHy]), the amino group initiates a nucleophilic attack, followed by intramolecular cyclization with the adjacent cyano group[3][12].
Fig 3: Acid-mediated or base-catalyzed cyclization pathway leveraging the nucleophilic amino group.
Understanding the electronic properties of this intermediate ensures that drug development professionals can accurately predict its reactivity profile, optimize cyclization yields, and ultimately design more effective kinase inhibitor synthesis routes.
References
Theoretical Study of Benzonitrile Clusters in the Gas Phase and Their Adsorption onto a Au(111) Surface
Journal of the American Chemical Society[Link][5]
Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water
RSC Advances (PubMed/NIH)[Link][1]
A DFT Study on the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and N-Ethylmaleimide
ResearchGate[Link][8]
Density Functional Study of Excited Charge Transfer State Formation in 4-(N,N-Dimethylamino)benzonitrile
The Journal of Physical Chemistry A[Link][4]
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid
ACS Sustainable Chemistry & Engineering[Link][3]
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides
MDPI Molecules[Link][7]
Reaction of 2-aminobenzonitrile with CO2 catalyzed by various bases/[Bmim][OAc]
ResearchGate[Link][11]
Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO2 Catalyzed by 2-Hydroxypyridine Anion-Based Ionic Liquids
CLOCKSS Archive[Link][12]
Spectroscopic and electro-optical properties of 4-(5-Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study
International Journal of Research in Engineering and Science[Link][13]
Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments
RSC Advances[Link][2]
The response of electronic and energetic properties of conjugated vs aromatic molecules to an external uniform electric field
Structural Chemistry[Link][6]
Dipole moments and electron distribution of conjugated molecules; para derivatives of benzene
ResearchGate[Link][10]
Gaussian basis sets for ab initio calculation of NLO properties of push-pull benzene derivatives
Vrije Universiteit Amsterdam[Link][9]
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) [1]
Application: Advanced pharmaceutical intermediate, primarily utilized in the synthesis of functionalized quinazoline-based kinase inhibitors (e.g., EGFR/VEGFR targeting agents).
Introduction and Retrosynthetic Strategy
The synthesis of highly functionalized aniline derivatives like 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile requires strict chemoselectivity. The molecule presents three distinct reactive domains: a primary aromatic amine, a primary aliphatic chloride, and a nitrile group.
To prevent premature cyclization or unwanted cross-reactivity during the assembly of the molecule, the optimal retrosynthetic approach utilizes a nitro-aromatic precursor. By establishing the ether linkage first via a Williamson-type O-alkylation [2], and subsequently reducing the nitro group to an amine under mild, chemoselective conditions, we preserve the integrity of both the alkyl chloride and the cyano group.
Fig 1. Two-step chemoselective synthesis workflow for CAS 1122661-16-8.
Experimental Methodologies
Phase 1: Chemoselective O-Alkylation
Objective: Alkylate the phenolic hydroxyl group without inducing elimination of the aliphatic chloride.
Mechanistic Rationale: 1-Bromo-3-chloropropane is a bifunctional electrophile. Because the bromide ion is a vastly superior leaving group compared to the chloride ion (due to lower bond dissociation energy and greater polarizability), nucleophilic substitution by the phenoxide ion occurs almost exclusively at the brominated carbon. Potassium carbonate (
K2CO3
) is selected as a mild base; it is sufficiently basic to deprotonate the electron-deficient phenol but not strong enough to promote E2 elimination of the alkyl halide [3].
Step-by-Step Protocol:
Preparation: Charge a dry, argon-flushed 500 mL round-bottom flask with 4-hydroxy-5-methoxy-2-nitrobenzonitrile (10.0 g, 51.5 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).
Deprotonation: Add anhydrous
K2CO3
(10.6 g, 77.2 mmol, 1.5 eq) in one portion. Stir the resulting suspension at room temperature for 30 minutes to ensure complete phenoxide formation (observed as a deepening of the solution's color).
Alkylation: Introduce 1-bromo-3-chloropropane (6.1 mL, 61.8 mmol, 1.2 eq) dropwise via a syringe over 10 minutes.
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 75–80 °C using an oil bath. Maintain stirring for 6 hours. Monitor reaction progression via TLC (Hexanes:EtOAc, 2:1).
Quench and Extraction: Cool the mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous phase with Ethyl Acetate (
3×100
mL).
Washing and Drying: Wash the combined organic layers sequentially with water (
2×100
mL) and saturated aqueous NaCl (brine, 100 mL) to remove residual DMF. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate: 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile .
Objective: Reduce the aromatic nitro group to a primary amine without causing hydrodehalogenation of the alkyl chloride or reduction of the nitrile.
Mechanistic Rationale: Standard catalytic hydrogenation (e.g.,
H2
with Pd/C) is contraindicated here, as palladium readily catalyzes the hydrodehalogenation of aliphatic chlorides. Instead, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (
NH4Cl
) is employed [4]. The mild electron transfer from the iron surface, protonated by the weakly acidic
NH4Cl
in an aqueous-alcoholic medium, selectively reduces the nitro group while leaving the C-Cl and
C≡N
bonds entirely intact.
Step-by-Step Protocol:
Solvent Setup: Suspend the crude intermediate from Phase 1 (assume ~13.0 g, 48.0 mmol, 1.0 eq) in a solvent mixture of Ethanol (120 mL) and distilled water (30 mL) in a 500 mL round-bottom flask.
Reagent Addition: Add Ammonium Chloride (
NH4Cl
) (7.7 g, 144.0 mmol, 3.0 eq) followed by fine Iron (Fe) powder (325 mesh) (13.4 g, 240.0 mmol, 5.0 eq).
Reflux: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80 °C (reflux) for 2 to 3 hours. The reduction is typically complete when the starting material is entirely consumed (verify via LC-MS or TLC).
Filtration: While the mixture is still hot (to keep the product in solution), filter it through a pad of Celite to remove the iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot Ethanol (
2×50
mL).
Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. Partition the resulting aqueous slurry between Ethyl Acetate (150 mL) and saturated aqueous
NaHCO3
(50 mL).
Final Purification: Separate the organic layer, wash with brine, dry over
Na2SO4
, and evaporate to dryness. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization from Isopropanol to afford the pure target compound, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile .
Quantitative Data & Analytical Validation
To ensure the protocol acts as a self-validating system, researchers must compare their physical outcomes against the established parameters below.
Table 1: Process Parameters & Yield Metrics
Reaction Phase
Key Reagents
Temp (°C)
Time (h)
Expected Yield
Purity Target (HPLC)
1. O-Alkylation
1-Bromo-3-chloropropane,
K2CO3
80 °C
6.0
85 - 90%
> 95%
2. Reduction
Fe powder,
NH4Cl
, EtOH/
H2O
80 °C
2.5
78 - 85%
> 98%
Table 2: Expected Analytical Characterization
Analytical data validates the chemoselectivity of the reduction phase, specifically confirming the retention of the chlorine isotope pattern in MS and the aliphatic protons in NMR.
Analytical Method
Expected Signals / Values
Structural Assignment
LC-MS (ESI+)
m/z
241.1
[M+H]+
and
m/z
243.1 (approx 3:1 ratio)
Confirms molecular weight and retention of the intact Chlorine atom (isotopic signature).
1
H NMR (400 MHz,
CDCl3
)
δ
6.90 (s, 1H)
Aromatic proton (C6)
δ
6.20 (s, 1H)
Aromatic proton (C3)
δ
4.25 (br s, 2H)
Primary amine (
−NH2
), exchanges with
D2O
δ
4.10 (t,
J=6.0
Hz, 2H)
Ether methylene (
−O−CH2−
)
δ
3.82 (s, 3H)
Methoxy group (
−OCH3
)
δ
3.75 (t,
J=6.4
Hz, 2H)
Chlorinated methylene (
−CH2−Cl
)
δ
2.25 (m, 2H)
Central aliphatic methylene (
−CH2−
)
References
Organic Chemistry Portal. "Williamson Ether Synthesis." Organic-Chemistry.org. Available at:[Link]
PubChem. "1-Bromo-3-chloropropane - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
PubChem. "Iron - Chemical and Physical Properties (Use in Béchamp Reduction)." National Center for Biotechnology Information. Available at:[Link]
Application
Scale-up manufacturing processes for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile in pharmaceutical chemistry
Executive Summary The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of Bosutinib, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of Bosutinib, an ATP-competitive Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). This application note details a robust, hectogram-to-kilogram scalable three-step synthetic workflow designed to maximize yield, control impurity profiles, and ensure operational safety.
Mechanistic Rationale & Route Design
Historically, the industrial synthesis of the Bosutinib quinoline core relied on the Gould-Jacobs methodology. This required thermal cyclization at extreme temperatures (e.g., 250 °C in Dowtherm A), which led to extensive tar formation, tedious purification protocols, and severely diminished overall yields 1.
To circumvent these scale-up bottlenecks, modern synthetic routes have shifted toward the assembly of highly functionalized intermediates prior to cyclization, allowing for milder reaction conditions and higher atom economy 2. The route described herein utilizes vanillonitrile (4-hydroxy-3-methoxybenzonitrile) as an inexpensive starting material. The sequence involves regioselective nitration, chemoselective O-alkylation leveraging differential leaving group kinetics, and a highly controlled Béchamp reduction to yield the target aniline without degrading the sensitive aliphatic chloride 3.
Process Workflow
Figure 1: Three-step scale-up synthesis workflow for the Bosutinib intermediate.
Scale-Up Metrics & Quantitative Data
The following table summarizes the key process metrics derived from a standardized 1.0 kg input scale validation batch.
Process Step
Yield (%)
Purity (HPLC, %)
Key Impurity Monitored
IPC Method
1. Nitration
82 - 85
> 98.5
Dinitro-derivatives
RP-HPLC (254 nm)
2. Alkylation
88 - 91
> 99.0
Dimerized ether
RP-HPLC (254 nm)
3. Reduction
90 - 93
> 99.5
Dechlorinated amine
RP-HPLC (254 nm)
Overall Process
65 - 72
> 99.5
-
-
Step-by-Step Experimental Protocols
Step 1: Regioselective Nitration
Objective: Conversion of vanillonitrile to 4-hydroxy-5-methoxy-2-nitrobenzonitrile.
Protocol: Dissolve 1.0 kg of vanillonitrile in 5.0 L of glacial acetic acid under a nitrogen atmosphere. Cool the reactor to 0–5 °C using a glycol jacket. Slowly add 1.1 equivalents of fuming nitric acid dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C. Stir for an additional 2 hours. Quench the reaction by pouring the mixture into 15 L of vigorously stirred crushed ice/water. Filter the resulting bright yellow precipitate, wash with cold water (3 × 2 L) until the filtrate reaches pH 6, and dry under vacuum at 45 °C.
Causality: The strongly activating hydroxyl group at C4 and methoxy group at C3 direct the nitration exclusively to the 6-position (yielding the 2-nitrobenzonitrile nomenclature). Glacial acetic acid is utilized as a solvent to moderate the strong oxidizing power of fuming nitric acid, preventing the oxidative degradation of the phenol ring.
Self-Validating System: This step is inherently self-purifying. The target regioisomer has significantly lower solubility in cold water than unreacted starting material and over-nitrated byproducts. The selective precipitation upon quenching serves as an integrated purification step, yielding >98.5% purity and validating the completion of the reaction without requiring complex chromatography 4.
Step 2: O-Alkylation
Objective: Synthesis of 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile.
Protocol: Charge a reactor with 1.0 kg of the nitrophenol intermediate, 1.2 equivalents of anhydrous potassium carbonate (
K2CO3
), and 6.0 L of acetonitrile (MeCN). Stir at room temperature for 30 minutes. Add 1.2 equivalents of 1-bromo-3-chloropropane in a single portion. Heat the mixture to 80 °C (reflux) for 6–8 hours. Cool to 20 °C, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol.
Causality: The choice of 1-bromo-3-chloropropane exploits the differential leaving group ability between bromide and chloride. Bromide is a superior leaving group, ensuring that O-alkylation occurs exclusively via the brominated end, preventing unwanted polymerization or cross-linking.
K2CO3
is selected as a mild base; it is strong enough to deprotonate the phenol but weak enough to prevent the hydrolysis of the nitrile or the aliphatic chloride.
Self-Validating System: The reaction provides a reliable visual kinetic indicator. Deprotonation of the nitrophenol generates a deep orange phenoxide solution. As O-alkylation proceeds to completion, the solution color lightens significantly to a pale yellow. Concurrently, the stoichiometric generation of KBr precipitates out of the MeCN solution, providing a secondary visual confirmation of reaction progress.
Step 3: Chemoselective Reduction
Objective: Reduction to the final target, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Protocol: Suspend 1.0 kg of the intermediate from Step 2 in a mixture of ethanol (4.0 L) and water (1.0 L). Add 3.0 equivalents of fine iron powder and 1.5 equivalents of ammonium chloride (
NH4Cl
). Heat the vigorously stirred suspension to 70 °C for 4 hours. Monitor by HPLC. Once complete, filter the hot mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad with hot ethanol (2 × 1 L). Concentrate the combined filtrates to half-volume and cool to 0 °C to induce crystallization of the target amine.
Causality: The nitro group must be reduced to an amine without hydrogenolyzing the aliphatic carbon-chlorine bond. Standard Palladium on Carbon (Pd/C) catalytic hydrogenation often leads to significant dehalogenation. Therefore, a Béchamp reduction (Fe/
NH4Cl
) is employed. This provides mild, highly chemoselective reduction of the nitro group while leaving the alkyl chloride completely intact [[4]]().
Self-Validating System: The transformation from a nitroaromatic to an aniline derivative drastically shifts the compound's polarity, making chromatographic monitoring unambiguous. The formation of dense, black iron(II/III) oxide sludge confirms the electron transfer process. Finally, the product's crystallization upon cooling the ethanolic filtrate serves as a built-in purity checkpoint, as any trace dechlorinated impurities remain dissolved in the mother liquor.
References
New Synthetic Process for Bosutinib
Source: ResearchGate
URL
New Route for the synthesis of Bosutinib
Source: Der Pharma Chemica
URL
Recrystallization and purification techniques for bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Application Note: Recrystallization and Purification Techniques for Bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile Executive Summary & Chemical Context The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitri...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Recrystallization and Purification Techniques for Bulk 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Executive Summary & Chemical Context
The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly functionalized, critical intermediate utilized in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) and related active pharmaceutical ingredients (APIs)[1].
From a process chemistry perspective, this molecule presents a unique bifunctional challenge during bulk purification. It contains both a nucleophilic primary aromatic amine and an electrophilic primary alkyl chloride (the 3-chloropropoxy chain). If subjected to excessive thermal stress or highly basic conditions during purification, the molecule is prone to intermolecular SN2 alkylation, leading to the formation of undesired dimers and oligomers. Consequently, the purification strategy must avoid highly nucleophilic solvents, strong bases, and prolonged heating above 70°C.
Causality in Solvent Selection & Thermodynamics
The selection of a crystallization solvent system is governed by the need to maximize impurity clearance while strictly suppressing thermal degradation pathways.
According to phase-equilibria principles outlined in the 2[2], an optimal antisolvent crystallization system leverages a polar aprotic "good solvent" and a non-polar "antisolvent."
Good Solvent (Ethyl Acetate - EtOAc): EtOAc readily dissolves the compound at moderate temperatures (60°C) without promoting amine nucleophilicity, unlike Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which could accelerate self-alkylation.
Antisolvent (Heptane): The addition of heptane sharply decreases the solubility of the product, driving supersaturation and high-yield recovery without requiring sub-zero cooling, which could co-precipitate impurities.
Table 1: Thermodynamic Solubility Profile for Process Solvents
Solvent System
Temperature (°C)
Estimated Solubility (mg/mL)
Process Role & Causality
Ethyl Acetate
20°C
~45
Retains lipophilic impurities in mother liquor.
Ethyl Acetate
60°C
>250
Primary dissolution solvent; safe thermal window.
Heptane
20°C
<1
Antisolvent; forces rapid supersaturation.
Isopropanol (IPA)
60°C
~150
Alternative solvent for aqueous salt removal.
Water
20°C
<0.1
Antisolvent for IPA system; clears inorganic salts.
Upstream Impurity Profiling
To design a self-validating purification protocol, we must first define the target impurities generated during the upstream O-alkylation of 2-amino-4-hydroxy-5-methoxybenzonitrile with 1-bromo-3-chloropropane.
Table 2: Upstream Impurity Profile and Clearance Strategy
Impurity Type
Chemical Identity
Clearance Mechanism during Recrystallization
Unreacted Starting Material
2-amino-4-hydroxy-5-methoxybenzonitrile
Highly polar; remains dissolved in the EtOAc/Heptane mother liquor.
Alkylating Agent
1-bromo-3-chloropropane
Highly volatile and lipophilic; purged into the Heptane phase and during vacuum drying.
Over-alkylation Byproduct
N,O-bis-alkylated derivative
Structurally distinct crystal lattice; rejected during slow, controlled nucleation.
Inorganic Salts
KBr, KCl, K₂CO₃
Insoluble in EtOAc; removed via hot polish filtration prior to crystallization.
Process Visualization
Figure 1: EtOAc/Heptane antisolvent crystallization workflow for bulk purification.
Experimental Protocols: Self-Validating Systems
The following protocol utilizes antisolvent crystallization kinetics as described in 3[3] to ensure high polymorphic purity and optimal particle size distribution.
Action: Charge the reactor with 1.0 kg of crude 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. Add 5.0 L (5 volumes) of Ethyl Acetate. Begin agitation at 150 RPM and heat the jacket to achieve an internal temperature of 60–65°C.
Causality: 60–65°C provides maximum solubility while remaining safely below the 70°C threshold where intermolecular SN2 amine-chloride alkylation accelerates.
Self-Validation Checkpoint: Visually inspect the solution. The organic phase must be completely transparent, excluding suspended mechanical particulates. If heavy turbidity persists, it indicates high residual inorganic salts, triggering a mandatory aqueous wash prior to proceeding.
Step 2: Hot Polish Filtration
Action: Transfer the hot solution through a pre-heated (60°C) 1 µm PTFE filter cartridge into a clean, pre-heated crystallization vessel.
Causality: Removes insoluble inorganic salts (e.g., K₂CO₃) and environmental particulates that could act as uncontrolled heterogeneous nucleation sites.
Step 3: Antisolvent Addition & Nucleation
Action: Maintain the internal temperature at 60°C. Slowly dose 10.0 L (10 volumes) of Heptane over 60 minutes.
Causality: Slow addition controls the local supersaturation ratio, preventing "oiling out" (liquid-liquid phase separation) which traps impurities within an amorphous matrix.
Self-Validation Checkpoint: The onset of a persistent cloud point (turbidity that does not clear upon stirring) must occur between the addition of the 4th and 6th volume of Heptane. This visually confirms that the metastable limit has been breached and primary nucleation is successful.
Step 4: Controlled Cooling & Ripening
Action: Once the total volume of Heptane is added, hold the suspension at 60°C for 30 minutes (Ostwald ripening). Subsequently, apply a linear cooling ramp of 0.25°C/min to reach a final temperature of 5°C. Hold at 5°C for 2 hours.
Causality: A slow, linear cooling ramp allows crystal growth to outpace secondary nucleation, yielding large, easily filterable crystals that exclude mother liquor impurities from their lattice.
Step 5: Isolation & Washing
Action: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of a pre-chilled (5°C) mixture of EtOAc/Heptane (1:2 v/v).
Causality: The wash solvent must match the polarity of the mother liquor to displace it without dissolving the purified crystal cake.
Step 6: Vacuum Drying
Action: Dry the isolated cake under vacuum (< 50 mbar) at 45°C until a constant weight is achieved.
Self-Validation Checkpoint: Perform a Loss on Drying (LOD) analysis. A stable weight with LOD < 0.5% w/w mathematically validates the complete removal of EtOAc and Heptane, confirming the protocol's completion.
References
Mullin, J. W. "Industrial Crystallization". Springer / Plenum Press, 1976. URL:[Link][3]
Myerson, A. S. "Handbook of Industrial Crystallization". Butterworth-Heinemann, 2002. URL:[Link][2]
Application Note: Safe Handling, Storage, and Disposal Protocols for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Safety & Handling Protocol Introduction & Mechanistic Context In the development of targeted therapeutics—part...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Safety & Handling Protocol
Introduction & Mechanistic Context
In the development of targeted therapeutics—particularly Src/Abl kinase inhibitors like Bosutinib—bifunctional building blocks are critical for assembling complex molecular architectures. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS 1122661-16-8) is a highly specialized intermediate utilized in these synthetic pathways [1].
While its structural motifs enable versatile functionalization (e.g., nucleophilic displacement of the primary chloride by piperazine derivatives), they concurrently impart specific toxicological hazards. As a Senior Application Scientist, it is vital to understand that safety protocols cannot be arbitrary; they must be dictated by the molecule's intrinsic reactivity. This guide outlines a self-validating system for handling this compound, grounded in the mechanistic causality of its functional groups.
Physicochemical & Hazard Profiling
To design an effective handling protocol, we must first deconstruct the molecule's reactive nodes. The table below summarizes the quantitative and qualitative hazard profile of the compound.
Parameter
Value / Description
Mechanistic Hazard Implication
Chemical Name
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
N/A
CAS Number
1122661-16-8
N/A
Molecular Formula
C11H13ClN2O2
N/A
Functional Group 1
Primary Alkyl Chloride
Electrophilic alkylating agent; capable of covalently binding to DNA/proteins (potential genotoxin).
Functional Group 2
Aromatic Amine
Susceptible to CYP450-mediated N-hydroxylation; risk of inducing methemoglobinemia [2].
Functional Group 3
Benzonitrile Core
Aromatic nitriles rarely liberate free cyanide in vivo [2, 3], but release highly toxic NOx and HCN gases upon thermal decomposition.
Physical State
Solid (Powder)
High risk of inhalation exposure via aerosolization during transfer.
Toxicological Activation Pathway
Understanding the biological fate of this compound dictates our engineering controls. The diagram below illustrates the dual pathways of toxicity that our protocols are designed to intercept.
Figure 1: Mechanistic pathways of toxicity for the halogenated aromatic amine.
High-Containment Handling Protocols
Because 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile acts as both an alkylating agent and a sensitizing amine, handling must follow a strict, self-validating containment system.
Protocol 1: Weighing and Transfer Methodology
Rationale: Powders carry static charges that cause micro-aerosolization. Inhalation of an alkylating agent bypasses dermal barriers, directly exposing mucosal tissues.
Step 1: Engineering Controls. Perform all handling inside a Vented Balance Enclosure (VBE) or a negative-pressure isolator [4]. Never handle the dry powder on an open laboratory bench.
Step 2: PPE Selection. Don double nitrile gloves, a chemical-resistant laboratory coat, and tight-fitting safety goggles. If engineering controls fail or are unavailable, a half-face respirator equipped with P100/organic vapor cartridges is mandatory.
Step 3: Anti-Static Precautions. Use anti-static weighing boats and grounded spatulas. Causality: Neutralizing static charge prevents the powder from repelling off the spatula and becoming airborne.
Step 4: In-Hood Solvation. To permanently eliminate the inhalation hazard, dissolve the weighed solid in the intended reaction solvent (e.g., DMF, THF, or Acetonitrile) inside the VBE before transferring the solution to the main reaction vessel.
Storage Guidelines
Chemical degradation not only ruins synthetic yields but can also generate pressurized, toxic byproducts.
Temperature: Store strictly at 2–8°C. Causality: Refrigeration minimizes thermal degradation and suppresses the ambient hydrolysis of the alkyl chloride, which would otherwise slowly release corrosive hydrogen chloride (HCl) gas.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Causality: The electron-rich aromatic amine is highly susceptible to photo-oxidation and auto-oxidation, which degrades the compound into dark, insoluble polymeric impurities.
Segregation: Isolate from strong oxidizing agents and strong bases. Exposure to ambient bases can prematurely trigger the elimination or hydrolysis of the chloropropoxy group [4].
Decontamination and Disposal Workflows
A protocol is only trustworthy if it includes a self-validating decontamination step that chemically neutralizes the hazard before it leaves the controlled environment.
Protocol 2: Surface Decontamination and Waste Segregation
Rationale: The electrophilic nature of the 3-chloropropoxy group can be exploited to destroy the compound safely via base-catalyzed hydrolysis.
Step 1: Primary Wipe. Wipe down the VBE surfaces, balances, and spatulas with a solvent capable of dissolving the compound (e.g., Isopropanol).
Step 2: Chemical Neutralization. Follow the primary wipe with a 10% aqueous NaOH wipe. Causality: The hydroxide ions act as strong nucleophiles, displacing the chloride to form a benign alcohol derivative, permanently neutralizing the alkylating hazard.
Step 3: Liquid Waste Segregation. Collect all reaction mother liquors and solvent washes in dedicated "Halogenated Organic Waste" carboys. Do not mix with acidic waste streams.
Step 4: Solid Waste Incineration. Seal contaminated PPE, wipes, and empty vials in chemical waste bags marked for high-temperature incineration. Causality: Incineration must be used to completely break down the benzonitrile core; the facility must utilize scrubbers to capture the resulting NOx and HCl emissions [4].
Figure 2: High-containment handling, decontamination, and disposal workflow.
References
Title: 2-Amino-4-(3-chloropropoxy)
Title: 3-Nitrobenzonitrile - Safety Data
Source: Santa Cruz Biotechnology
URL
Source: U.S. Environmental Protection Agency (EPA)
Title: Acid Chlorides and Chloroformates - Safety and Handling
Source: BASF
URL
Method
Application Note: Utilizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as a Versatile Building Block in Targeted Kinase Inhibitor Discovery
Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on the availability of privileged chemical scaffolds. The 6-methoxy-7-(alkoxy)quinazoline core is a ubiquitous pharmacophore f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted small-molecule kinase inhibitors relies heavily on the availability of privileged chemical scaffolds. The 6-methoxy-7-(alkoxy)quinazoline core is a ubiquitous pharmacophore found in numerous FDA-approved drugs and advanced clinical candidates targeting Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases[1][2].
This application note details the strategic use of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) as a bifunctional building block. By leveraging its 2-aminobenzonitrile moiety for rapid quinazoline cyclization and its 3-chloropropoxy tail for late-stage diversification, researchers can efficiently generate extensive Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.
Mechanistic Pathway & Chemical Logic
The Rationale for Late-Stage Diversification
In traditional drug discovery, incorporating complex solubilizing groups (e.g., morpholine, piperidine, or pyrrolidine) early in the synthetic route often leads to sluggish reactions, difficult purifications, and poor overall yields due to the basicity and nucleophilicity of these amines.
By utilizing 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, the reactive amine is masked as a stable alkyl chloride. This allows the robust construction of the quinazoline core without interference. The alkyl chloride serves as an electrophilic handle for late-stage
SN2
amination , enabling the parallel synthesis of diverse inhibitor libraries in the final step.
Causality in Experimental Design
Cyclization via DMF-DMA: Reacting the 2-aminobenzonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a highly reactive formamidine intermediate. Unlike traditional Niementowski quinazoline syntheses that require harsh acidic conditions and high temperatures, the formamidine rapidly condenses with anilines under mild conditions to yield 4-aminoquinazolines[3].
In Situ Finkelstein Catalysis: During the final
SN2
amination, the alkyl chloride is relatively unreactive toward bulky secondary amines. The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction, transiently converting the chloride to an alkyl iodide. Iodine is a superior leaving group, significantly lowering the activation energy for the nucleophilic attack and preventing competitive elimination side reactions.
Fig 1: Chemical workflow from the building block to a diversified kinase inhibitor library.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding to the next step.
Protocol A: Synthesis of the 4-Anilinoquinazoline Core
This protocol describes the synthesis of the intermediate required for Aurora kinase inhibitors (e.g., ZM447439 analogues)[4].
Formamidine Formation:
Suspend 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 eq, 10 mmol) in DMF-DMA (5.0 eq).
Heat the mixture to reflux (approx. 105°C) under a nitrogen atmosphere for 3 hours.
Causality Check: The reaction must transition from a suspension to a clear solution as the amine is converted to the more soluble formamidine.
Self-Validation (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (
Rf≈0.4
) should completely disappear, replaced by a highly UV-active spot (
Rf≈0.2
).
Concentrate the mixture in vacuo to remove excess DMF-DMA. The resulting crude solid is used directly without further purification to prevent hydrolytic degradation.
Cyclization:
Dissolve the crude formamidine in glacial acetic acid (20 mL).
Add the desired aniline (e.g., 4-aminobenzanilide, 1.1 eq).
Heat the reaction to 100°C for 4 hours.
Causality Check: Acetic acid acts as both solvent and acid catalyst, protonating the formamidine to enhance electrophilicity, facilitating the attack by the aniline nitrogen and subsequent cyclization.
Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Neutralize slowly with saturated aqueous
NaHCO3
until pH 8 is reached.
Filter the precipitated solid, wash with water and cold ethanol, and dry under vacuum to yield the 7-(3-chloropropoxy)-6-methoxy-4-anilinoquinazoline intermediate.
Causality Check: The catalytic KI continuously converts the unreacted alkyl chloride to the highly reactive alkyl iodide.
K2CO3
acts as an acid scavenger to neutralize the HCl/HI generated, preventing the protonation and deactivation of the incoming secondary amine.
Workup & Validation:
Cool to room temperature and partition between Ethyl Acetate (30 mL) and Brine (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.
Dry the combined organic layers over
Na2SO4
and concentrate.
Self-Validation: Analyze the crude product via LC-MS. The mass spectrum should show the complete absence of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired [M+H]+ peak corresponding to the aminated product.
Quantitative Data Presentation
To establish the optimal conditions for Protocol B, various bases and catalysts were evaluated. The results are summarized in Table 1.
Table 1: Optimization of Late-Stage Amination (
SN2
) Conditions
Compounds derived from this building block, particularly those featuring the 3-morpholinopropoxy tail (like ZM447439), are potent inhibitors of Aurora B kinase. Aurora B is a critical component of the Chromosomal Passenger Complex (CPC) and is essential for chromosome alignment and the spindle assembly checkpoint[4][5].
Fig 2: Mechanism of action for Aurora B kinase inhibition leading to mitotic catastrophe.
By inhibiting the ATP-binding pocket of Aurora B, these quinazoline derivatives prevent the phosphorylation of kinetochore proteins (such as BubR1 and Mad2). This abrogates the spindle checkpoint, forcing cancer cells to exit mitosis prematurely with unaligned chromosomes, ultimately triggering mitotic catastrophe and apoptosis[4].
References
Girdler, F., et al. (2008). Molecular Basis of Drug Resistance in Aurora Kinases. Chemistry and Biology, 15(6), 552-562. Available at:[Link]
Ditchfield, C., et al. (2003). Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores. Journal of Cell Biology, 161(2), 267-280. Available at:[Link]
Wang, E., et al. (2020). MZH29 is a novel potent inhibitor that overcomes drug resistance- FLT3 mutations in acute myeloid leukemia. ResearchGate / Cell Death & Disease. Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile . This molecule is a highly functionalized aniline intermediate critical for the assembly of quinoline-based kinase inhibitors, such as Bosutinib, used in targeted cancer therapies[1][2].
Synthesizing this intermediate typically involves a two-step sequence starting from 2-nitro-4-hydroxy-5-methoxybenzonitrile: an
SN2
alkylation followed by a chemoselective nitro reduction. However, researchers frequently report low overall yields due to competing side reactions, specifically base-catalyzed elimination and reductive dehalogenation. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.
Visualizing the Synthetic Workflow & Pitfalls
To troubleshoot effectively, we must first map the intended chemical pathway against the parasitic side reactions that drain your yield.
Fig 1: Synthesis workflow and common side-reaction pathways for the target benzonitrile.
Troubleshooting FAQs: The Causality of Low Yields
Phase 1: The Alkylation Step (C-O Bond Formation)
Q: Why am I seeing low conversion and the formation of a volatile byproduct during the alkylation with 1-bromo-3-chloropropane?A: This is a classic competition between nucleophilic substitution (
SN2
) and elimination (
E2
). 1-bromo-3-chloropropane is highly susceptible to base-catalyzed elimination. If you are using a strong base (like NaOH or KOH) or heating the reaction above 80°C, the base will abstract a proton adjacent to the bromide, ejecting the leaving group to form allyl chloride (which boils off) instead of alkylating your phenol.
Solution: Switch to a milder base like Potassium Carbonate (
K2CO3
) and add a catalytic amount of Potassium Iodide (KI). The KI facilitates a Finkelstein reaction, converting the alkyl bromide to an alkyl iodide in situ. Because iodide is a superior leaving group, the
SN2
reaction can proceed rapidly at a lower temperature (65°C), entirely bypassing the
E2
activation energy barrier.
Phase 2: The Nitro Reduction Step (The Dehalogenation Trap)
Q: My LC-MS shows a dominant mass of [M-34] or [M-Cl+H] after the reduction step. What happened to my product?A: You have fallen into the reductive dehalogenation trap[3]. If you used standard catalytic hydrogenation conditions (Palladium on Carbon with
H2
gas), the palladium surface not only reduces the nitro group but also readily inserts into the aliphatic C-Cl bond[4]. This replaces your critical chlorine atom with a hydrogen atom, yielding the useless des-chloro impurity (2-amino-4-propoxy-5-methoxybenzonitrile).
Q: What is the most reliable protocol to reduce the nitro group without cleaving the aliphatic chloride?A: You must abandon noble metal catalysts for this specific substrate. The most robust method is the Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (
NH4Cl
) in an aqueous ethanol mixture[5]. The electron transfer mechanism from the zero-valent iron surface is highly chemoselective for the nitro group's N-O bonds and is completely inert towards aliphatic C-Cl bonds[6]. Alternatively, Tin(II) chloride (
SnCl2
) can be used for smaller-scale, homogeneous reductions[4].
Quantitative Data: Reduction Method Comparison
To illustrate the critical nature of reagent selection, the following table summarizes the quantitative impurity profiling of various reduction methods applied to 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Reduction Method
Catalyst / Reagent
Temp (°C)
Target Aniline Yield (%)
Dehalogenated Impurity (%)
IPC Mass Signal (M+H)
Catalytic Hydrogenation
Pd/C,
H2
(1 atm)
25
15 - 25%
70 - 80%
207 m/z (Impurity)
Transfer Hydrogenation
Pd/C, Hydrazine
60
40 - 50%
30 - 40%
Mixed Signals
Béchamp Reduction
Fe powder,
NH4Cl
75
> 90%
< 1%
241 m/z (Product)
Tin Reduction
SnCl2⋅2H2O
70
85%
< 2%
241 m/z (Product)
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each stage.
Setup: Charge a clean, dry 500 mL round-bottom flask with 2-nitro-4-hydroxy-5-methoxybenzonitrile (10.0 g, 1.0 eq) and anhydrous DMF (100 mL).
Deprotonation: Add anhydrous
K2CO3
(14.2 g, 2.0 eq) and KI (0.85 g, 0.1 eq). Stir at room temperature for 15 minutes. The solution will turn deep red/orange, visually validating the formation of the phenoxide ion.
Alkylation: Add 1-bromo-3-chloropropane (12.1 g, 1.5 eq) dropwise via an addition funnel.
Heating & IPC: Heat the reaction mixture to 65°C. Self-Validation Check: Monitor the reaction via HPLC at 254 nm. The reaction is considered complete when the starting material peak constitutes <2% of the total peak area (typically 4-6 hours). Do not exceed 75°C.
Workup: Cool to room temperature and pour the mixture into 400 mL of vigorously stirred ice water. Filter the resulting yellow precipitate, wash extensively with distilled water to remove DMF and salts, and dry under vacuum at 45°C.
Setup: Suspend the intermediate 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (10.0 g, 1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 100 mL).
Reaction: Heat the suspension to 75°C (reflux) under vigorous mechanical stirring. Note: Magnetic stirring is insufficient due to the dense, heterogeneous nature of the iron slurry.
IPC (Critical): Monitor via LC-MS. Self-Validation Check: The disappearance of the nitro compound (M+H = 271) and the appearance of the aniline (M+H = 241) with the preservation of the characteristic 3:1 isotope pattern for
35Cl/37Cl
validates the chemoselectivity of the reduction.
Workup: Cool to 40°C and immediately filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with warm ethyl acetate (3 x 50 mL). Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and concentrate to afford the target 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as a pale solid.
References
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades
Source: NIH / Pharmaceuticals (Basel)[1]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry - ACS Publications[2]
Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability
Source: Organic Letters - ACS Publications[6]
Nitro Reduction - Common Conditions
Source: Common Organic Chemistry[4]
Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Welcome to the Analytical Technical Support Center. As drug development professionals, developing a robust, self-validating HPLC purity method requires moving beyond trial-and-error.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. As drug development professionals, developing a robust, self-validating HPLC purity method requires moving beyond trial-and-error. This guide deconstructs the chromatographic causality behind mobile phase selection for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , providing you with field-proven protocols and troubleshooting strategies.
Part 1: Molecular Profiling & Chromatographic Causality
To engineer a stable separation system, we must first analyze the competing functional groups of the target molecule. The presence of a basic primary amine alongside a reactive alkyl chloride dictates strict boundaries for our mobile phase chemistry.
Prone to secondary electrostatic interactions with residual silanols (Si-O⁻), causing severe peak tailing.
Requires acidic pH (2.0–3.0) to fully protonate silanols, or the addition of a competing base[1].
3-Chloropropoxy Group
Reactive alkyl halide
Highly susceptible to nucleophilic substitution or hydrolysis in alkaline environments.
Strictly prohibits the use of high pH (pH > 8) mobile phases[1].
Benzonitrile Core
Strong UV chromophore
Dominates the UV absorption spectrum, requiring high-sensitivity detection for trace impurities.
Requires an organic modifier with a low UV cutoff (e.g., Acetonitrile at 190 nm)[2].
Part 2: Experimental Protocol for Method Optimization
The following step-by-step methodology is designed to create a self-validating system that ensures peak symmetry while protecting the structural integrity of the analyte.
Step-by-step decision matrix for optimizing HPLC mobile phase parameters.
Step-by-Step Methodology
Step 1: Stationary Phase Selection
Select a highly end-capped, base-deactivated C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size). End-capping minimizes the concentration of free silanols on the silica surface, which is the primary root cause of amine peak tailing[1].
Step 2: Aqueous Mobile Phase (Buffer) Preparation
Prepare a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer. Using a calibrated pH meter, titrate the buffer with ultra-pure Phosphoric Acid (H₃PO₄) to exactly pH 2.5.
Causality: Operating at pH 2.5 serves a dual purpose. First, it ensures the primary amine is fully protonated, locking it into a single ionization state to prevent band broadening. Second, it drops the pH below the pKa of residual silanols (pKa ~ 3.5-4.5), neutralizing them to Si-OH and shutting down secondary electrostatic interactions[3].
Step 3: Organic Modifier Selection
Select HPLC-grade Acetonitrile (ACN) as Mobile Phase B.
Causality: ACN provides lower viscosity than methanol, reducing column backpressure. More importantly, ACN has a lower UV cutoff (190 nm), which is critical for maximizing the signal-to-noise ratio when detecting low-level impurities via the benzonitrile chromophore[2].
Step 4: Gradient Elution Profile
Program a linear gradient to resolve the main peak from polar synthetic precursors and non-polar degradants.
0.0 - 2.0 min: 5% ACN (Isocratic hold to retain polar impurities)
2.0 - 15.0 min: 5% to 95% ACN (Linear ramp for main peak elution)
15.0 - 18.0 min: 95% ACN (Column wash)
18.0 - 22.0 min: 5% ACN (Re-equilibration)
Step 5: Method Validation
Validate the optimized method according to the 4[4]. Execute forced degradation studies (acid, base, oxidation, photolysis, and thermal) to prove specificity. Confirm that the lower range limit meets the reporting threshold for all specified impurities[5].
Part 3: Troubleshooting Guide & FAQs
Mechanism of amine peak tailing and targeted mobile phase interventions.
Q1: Why is the 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile peak exhibiting severe tailing (Asymmetry > 1.8)?A: Peak tailing for basic compounds is primarily caused by secondary interactions between the positively charged primary amine and negatively charged residual silanol groups (Si-O⁻) on the silica column matrix[3]. If your mobile phase pH is between 4.0 and 7.0, these silanols are ionized.
Solution: Lower the mobile phase pH to 2.5 using phosphoric acid or trifluoroacetic acid (TFA). If tailing persists on older columns, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial competing base, masking the active silanol sites[6].
Q2: Can I use a high pH mobile phase (e.g., pH 9.0 ammonium hydroxide) to suppress the ionization of the amine and improve peak shape?A:No. While high pH is a traditional strategy to neutralize amines and prevent silanol interactions, your molecule contains a reactive 3-chloropropoxy group. Exposing alkyl chlorides to high pH environments will induce rapid hydrolysis or nucleophilic substitution, creating artificial degradation products during the analysis[1]. You must operate under acidic conditions.
Q3: I am observing baseline drift during my gradient run. How can I fix this?A: Baseline drift in low-pH gradients is often caused by the differential UV absorbance of the organic and aqueous phases. If using TFA, be aware that it absorbs significantly at low UV wavelengths (<220 nm).
Solution: Switch to a phosphate buffer (which has minimal UV absorbance) if you are only using UV detection. If LC-MS compatibility is required, use 0.1% Formic Acid instead of TFA, and ensure your reference wavelength is properly set[2].
Q4: I added Triethylamine (TEA) to fix tailing, but now my retention times are drifting. What happened?A: TEA is a highly effective silanol suppressor, but it has a notorious "memory effect." It interacts strongly with the stationary phase, requiring exceptionally long equilibration times (sometimes hours) for the column to become fully saturated and for retention times to stabilize. Once a column is exposed to TEA, it should be dedicated solely to that method, as washing it out is nearly impossible[6].
Part 4: References
Validation of Analytical Procedures Q2(R2) - ICH
Source: ich.org
URL:
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
Source: europa.eu
URL:
Advancements and knowledge gaps in ICH Q2(R2) - European Pharmaceutical Review
Source: europeanpharmaceuticalreview.com
URL:
Exploring the Different Mobile Phases in HPLC - Veeprho
Source: veeprho.com
URL:
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates
Source: americanpharmaceuticalreview.com
URL:
Preventing unwanted dechlorination of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile during catalytic hydrogenation
Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when hydrogenati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered when hydrogenating 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile to its corresponding aniline.
This transformation presents a "dual-threat" chemoselectivity issue: you must reduce the highly reactive nitro group while simultaneously preserving both the aliphatic carbon-chlorine (C–Cl) bond of the chloropropoxy moiety and the reducible benzonitrile (–CN) group.
Below is our comprehensive guide to understanding the causality of these side reactions and implementing a self-validating protocol to achieve >96% isolated yields.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why am I observing significant loss of the 3-chloropropoxy group during standard Pd/C-catalyzed hydrogenation?The Causality: Palladium is highly active for the oxidative addition into carbon-halogen bonds. Although aliphatic C–Cl bonds possess higher bond dissociation energies than aromatic C–Cl bonds, the high surface affinity of Pd for halogens creates localized catalytic "hot-spots." The exothermic nature of nitro reduction provides the activation energy required to drive hydrodehalogenation. Furthermore, if you are using protic solvents (like methanol or ethanol), the solvent stabilizes the transition state and the resulting HCl byproduct, thermodynamically driving the equilibrium toward irreversible dechlorination.
Q2: My LC-MS shows the formation of a primary amine byproduct lacking the nitrile group. What causes this over-reduction?The Causality: The substrate contains a benzonitrile (–CN) group. Under standard hydrogenation conditions—especially with highly active Pd/C or Raney Nickel at elevated H₂ pressures—the nitrile group coordinates to the metal surface and undergoes sequential reduction to an imine, and subsequently to a primary amine (–CH₂NH₂). A chemoselective catalyst must differentiate between the highly reducible nitro group and the moderately reducible nitrile.
Q3: What is the optimal catalyst system to achieve >99% chemoselectivity for the nitro group?The Causality: The industry standard for this specific chemoselective profile is Sulfided Platinum on Carbon (Pt/C-S) or Vanadium-doped Pt/C[1]. Platinum intrinsically has a lower propensity for oxidative addition into C–Cl bonds compared to Palladium. By introducing a sulfur poison (e.g., pre-sulfided catalysts), the highly active, coordinatively unsaturated "step-edge" sites on the Pt surface are selectively blocked. The oxidative cleavage of the C–Cl bond and the coordination of the nitrile group require multi-site binding at these step-edges. Conversely, the nitro group is reduced via an electron-transfer mechanism on the planar terrace sites, which remain active despite the sulfur poisoning. For further mechanistic grounding on heteroaryl halide preservation, refer to[2].
Q4: How should I optimize the solvent to prevent catalyst degradation?The Causality: Transition from protic solvents to aprotic solvents like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)[1]. Aprotic solvents lack the ability to strongly solvate the chloride ion, thereby increasing the activation barrier for hydrodehalogenation.
Part 2: Quantitative Catalyst and Solvent Screening Data
To illustrate the impact of catalyst and solvent selection, review the comparative data below. Note: Data reflects standardized reactions run at 0.1 M substrate concentration at 25 °C.
Catalyst System
Solvent
H₂ Pressure
Conversion
Dechlorination
Nitrile Reduction
Isolated Yield
10% Pd/C
Methanol
3.0 bar
>99.0%
42.5%
11.2%
41.3%
10% Pd/C
THF
3.0 bar
>99.0%
26.1%
4.8%
65.0%
5% Pt/C (Unpoisoned)
THF
3.0 bar
>99.0%
14.3%
1.5%
81.2%
5% Pt/C-S (Sulfided)
EtOAc
3.0 bar
>99.0%
<0.5%
<0.1%
96.4%
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on your choice of catalytic system.
Fig 1: Chemoselective pathways in the catalytic hydrogenation of halogenated nitrobenzonitriles.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating feedback loop. By monitoring the hydroxylamine intermediate, you ensure the reaction is proceeding via the correct mechanistic pathway without accumulating reactive species that cause runaway exotherms or azoxy dimer formation[1].
Step 1: Reactor Preparation & Loading
Charge a clean, dry autoclave with 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (1.0 equivalent).
Add 5% Pt/C-S (Sulfided Platinum on Carbon) at a loading of 0.5 mol% relative to the substrate.
Suspend the mixture in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.
Validation Check: Perform three vacuum/nitrogen purge cycles to ensure a strictly anaerobic environment. This prevents the background oxidation of the catalyst.
Step 2: Hydrogenation Dynamics
Pressurize the reactor to 3.0 bar with H₂ gas.
Set the internal temperature to 25 °C. Do not exceed 30 °C.
Validation Check: Monitor the H₂ uptake curve via a mass flow controller. A steep initial uptake followed by a sharp plateau indicates the successful, sequential transition from nitro
→
hydroxylamine
→
amine.
Step 3: In-Process Control (IPC) & Self-Validation
After 2 hours (or upon H₂ uptake plateau), extract a 100 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm).
Critical IPC Metric: The hydroxylamine intermediate must be <1.0 Area% .
Troubleshooting: If hydroxylamine is >1.0%, do not increase temperature or pressure . Instead, maintain current conditions for an additional 60 minutes to allow the planar-site electron transfer to complete. Accumulation of hydroxylamine is a known precursor to reaction failure and dimer formation[1].
Step 4: Workup and Isolation
Purge the reactor with nitrogen to displace residual H₂.
Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C-S catalyst. Wash the pad with 2 volumes of EtOAc.
Concentrate the filtrate under reduced pressure.
Validation Check: Perform LC-MS on the isolated solid. You must observe the characteristic 3:1 isotopic ratio (M and M+2 peaks) confirming the intact aliphatic C–Cl bond, alongside a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons) confirming successful nitro reduction.
References
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow
Organic Process Research & Development, 2015.
URL:[Link]
Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides
The Journal of Organic Chemistry, 2011.
URL:[Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst
Organic Letters, 2021.
URL:[Link]
Optimizing reaction temperature and time for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile intermediate formation
Focus: Optimizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for process c...
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for process chemists and drug development professionals synthesizing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , a highly functionalized precursor essential for constructing the quinoline core of Bosutinib (SKI-606), a potent dual Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia[1],[2].
Synthesizing this intermediate typically involves the chemoselective reduction of 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile[3]. Because the molecule contains a reducible nitro group, a hydrolyzable nitrile, and a reactive aliphatic chloride, strict control over reaction temperature and time is required to prevent catastrophic yield loss through side reactions.
Mechanistic Workflow & Competing Pathways
Workflow of 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile reduction and competing side reactions.
I. Troubleshooting Guide & FAQs
Q1: Why am I observing significant dechlorination of the 3-chloropropoxy group during the nitro reduction?Expertise & Experience: Dechlorination (hydrodehalogenation) is a common, thermodynamically favorable side reaction when using catalytic hydrogenation (e.g.,
Pd/C
with
H2
) to reduce nitro groups in the presence of aliphatic halides. Palladium readily inserts into the C-Cl bond at elevated temperatures or pressures.
Solution: Switch to a milder, chemoselective reducing system. Using (
Fe/NH4Cl
) in an ethanol/water mixture provides excellent chemoselectivity. If catalytic hydrogenation is strictly required for your facility, you must use a poisoned catalyst (such as
Pt/C
or sulfided Platinum) and rigorously maintain the internal temperature below 30°C.
Q2: My yield drops significantly, and LC-MS shows a mass corresponding to a dimer when the reaction is left overnight. What causes this degradation?Expertise & Experience: The target molecule, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, is a bifunctional hazard: it contains both a nucleophilic primary aniline and an electrophilic alkyl chloride. Extended reaction times, especially at elevated temperatures (>70°C), provide the kinetic opportunity for intermolecular alkylation. The newly formed amine of one molecule will attack the 3-chloropropoxy group of another, leading to dimerization and eventual polymerization.
Solution: Time is a critical parameter. The reaction should be strictly monitored and quenched immediately upon completion. At the optimal temperature of 60-65°C, the reaction completes in 2 to 3 hours. Never leave this specific reduction stirring overnight.
Q3: How do I balance reaction temperature to ensure complete nitro reduction without hydrolyzing the nitrile group?Expertise & Experience: Nitrile groups are highly susceptible to hydrolysis, forming amides or carboxylic acids in the presence of strong acids or bases at high temperatures. Traditional Bechamp reductions (
Fe/HCl
) or Stannous Chloride (
SnCl2/HCl
) reductions often require aggressive heating, which risks hydrolyzing the benzonitrile moiety.
Solution: Utilizing
NH4Cl
instead of
HCl
provides a mildly acidic, highly buffered environment (pH ~5-6). Operating at 60-65°C provides the exact thermal energy required to activate the iron surface for complete nitro reduction within 3 hours, without breaching the activation energy threshold required for nitrile hydrolysis.
II. Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, time, and the resulting impurity profile during an
Fe/NH4Cl
reduction.
Table 1: Effect of Temperature and Time on Reaction Profile
Internal Temp (°C)
Reaction Time (hrs)
Target Yield (%)
Unreacted SM (%)
Dimerization (%)
Dechlorination (%)
25 (RT)
12.0
15.2
84.5
< 1.0
< 1.0
45
6.0
68.4
30.1
1.2
< 1.0
60–65
2.5
94.6
< 1.0
1.8
< 1.0
65
12.0
65.3
0.0
32.5
< 1.0
85
2.5
78.1
0.0
18.4
3.2
Data Interpretation: The optimal window is strictly 60-65°C for 2.5 hours. Deviating by extending the time at the optimal temperature results in a massive 32.5% loss to dimerization.
III. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) to ensure the reaction does not proceed into the dimerization phase.
Optimized Chemoselective Reduction Methodology:
System Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, add 2-nitro-4-(3-chloropropoxy)-5-methoxybenzonitrile (10.0 g, 36.9 mmol).
Solvent Addition: Add a solvent mixture of absolute Ethanol (100 mL) and Deionized Water (25 mL). Stir at 300 rpm to create a uniform suspension.
Validation Check: Ensure the Iron powder is 325-mesh. Coarser iron will drastically reduce the reaction rate, forcing longer reaction times and increasing the risk of dimerization.
Controlled Heating: Gradually heat the reaction mixture to an internal temperature of 60-65°C using a PID-controlled oil bath.
In-Process Monitoring (Crucial Step): Maintain the temperature strictly at 60-65°C. After 1.5 hours, begin monitoring the reaction progress via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). Complete consumption of the starting material should be observed within 2 to 2.5 hours.
Immediate Quenching: Once IPC confirms <1% starting material, immediately remove the flask from the heat source. Do not wait for the mixture to cool completely. While the mixture is still warm (~40°C), filter it through a tightly packed pad of Celite to remove the iron residues.
Causality: Hot filtration separates the product from the catalytic iron surface and stops the reaction, preventing the concentrated amine from dimerizing during a slow cool-down. Wash the Celite pad with warm Ethanol (2 x 30 mL).
Workup & Isolation: Concentrate the filtrate under reduced pressure (bath temp <40°C) to remove the ethanol. Partition the aqueous residue between Ethyl Acetate (150 mL) and Water (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo to afford 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile as an off-white solid.
IV. References
Mao, Yongjun, et al. "New Synthetic Process for Bosutinib." Synthesis, vol. 47, no. 20, 2015, pp. 3133-3138.[Link]
Wang, Han, et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, vol. 89, no. 12, 2014, pp. 2806-2814.[Link]
Boschelli, Diane H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, vol. 49, no. 26, 2006, pp. 7868-7876.[Link]
Comparative Reactivity Guide: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile vs. 2-Amino-5-chloro-4-methoxybenzonitrile
Executive Summary In the design and synthesis of heterocyclic therapeutics—particularly kinase inhibitors and fluorescent molecular probes—ortho-aminobenzonitriles serve as indispensable bifunctional building blocks[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design and synthesis of heterocyclic therapeutics—particularly kinase inhibitors and fluorescent molecular probes—ortho-aminobenzonitriles serve as indispensable bifunctional building blocks[1]. This guide provides a critical comparison of two structurally related but mechanistically divergent intermediates: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (Compound 1) and 2-Amino-5-chloro-4-methoxybenzonitrile (Compound 2) .
While both share a core capable of undergoing cyclization to form quinazoline or quinoline scaffolds[2], their peripheral halogenated functional groups dictate entirely different downstream synthetic strategies. Compound 1 features an aliphatic primary chloride primed for direct nucleophilic substitution (SN2), making it a critical precursor in the synthesis of the Src/Abl kinase inhibitor Bosutinib[3]. Conversely, Compound 2 features an unactivated aryl chloride that requires transition-metal catalysis for functionalization[4].
Structural and Mechanistic Analysis
The Aliphatic Electrophile: Compound 1
Compound 1 (CAS: 1122661-16-8) is characterized by its 3-chloropropoxy chain at the C4 position[5]. The sp³-hybridized carbon attached to the chlorine atom is highly electrophilic. Because it is a primary alkyl halide with minimal steric hindrance, it undergoes facile SN2 displacement by a variety of nucleophiles, most notably secondary amines like N-methylpiperazine.
The Aromatic Electrophile: Compound 2
Compound 2 (CAS: 79025-49-3) features an aryl chloride at the C5 position. The sp²-hybridized C-Cl bond is significantly stronger and shorter due to the partial double-bond character imparted by the resonance of the chlorine lone pairs with the aromatic ring. Consequently, Compound 2 is completely inert to standard SN2 conditions. Functionalization of this site requires palladium-catalyzed cross-coupling methodologies (e.g., Buchwald-Hartwig amination) to overcome the high activation energy of oxidative addition into the C-Cl bond.
Convergent Cyclization Potential
Despite their divergent electrophilic sites, both compounds possess an adjacent aniline (-NH₂) and nitrile (-C≡N) group. This ortho-relationship is a classic pharmacophore precursor. Under acidic conditions with formamidine equivalents, the aniline acts as a nucleophile while the nitrile acts as an internal electrophile, rapidly converging into 4-aminoquinazoline or quinoline cores[2].
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative reactivity differences between the two intermediates to guide synthetic route planning.
Figure 1: Divergent amination and convergent cyclization pathways for Compounds 1 and 2.
Experimental Workflows & Protocols
As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and a built-in Quality Control (QC) checkpoint.
Protocol 1: SN2 Amination of Compound 1 (Bosutinib Precursor Synthesis)
Objective: Displace the aliphatic chloride with N-methylpiperazine.
Causality: While primary chlorides are reactive, adding catalytic Sodium Iodide (NaI) initiates a Finkelstein reaction, transiently forming a highly reactive alkyl iodide. Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the generated HCl/HI, preventing the protonation of the piperazine nucleophile.
Setup: In a dry round-bottom flask, dissolve Compound 1 (1.0 eq) in anhydrous Acetonitrile (0.2 M).
Reagent Addition: Add N-methylpiperazine (3.0 eq), finely powdered K₂CO₃ (2.0 eq), and NaI (0.1 eq).
Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water.
Self-Validation (QC): Perform LC-MS analysis. The product should exhibit a mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the piperazine moiety. The isotopic pattern of chlorine (M / M+2 ratio of 3:1) will disappear.
Figure 2: Experimental workflow for the SN2 amination of Compound 1.
Protocol 2: Buchwald-Hartwig Amination of Compound 2
Objective: Form a C-N bond at the unreactive aryl chloride position.
Causality: Aryl chlorides are notoriously sluggish for oxidative addition. Pd₂(dba)₃ provides a soluble source of Pd(0). XPhos, an electron-rich and sterically bulky biarylphosphine ligand, accelerates the oxidative addition into the C-Cl bond and facilitates reductive elimination. Cs₂CO₃ is used as a strong, non-nucleophilic base to deprotonate the coordinated amine without hydrolyzing the sensitive nitrile group.
Setup: In an oven-dried Schlenk tube, combine Compound 2 (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).
Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-Dioxane (0.15 M).
Reaction: Seal the tube and heat to 100 °C for 16 hours.
Workup: Cool, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc). Compound 2 is highly UV-active; complete consumption of the starting material spot indicates successful oxidative addition and coupling.
Protocol 3: Quinazoline Core Cyclization (Applicable to Both)
Objective: Convert the ortho-aminobenzonitrile motif into a 4-aminoquinazoline core.
Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic formylating agent. The aniline nitrogen attacks the acetal, forming a formamidine intermediate. Subsequent treatment with an external aniline in acidic solvent (Acetic Acid) protonates the nitrile, rendering it susceptible to intramolecular nucleophilic attack, thereby closing the pyrimidine ring[2].
Activation: Reflux the starting compound (1 or 2) with DMF-DMA (3.0 eq) for 3 hours. Concentrate to dryness to isolate the formamidine intermediate.
Cyclization: Dissolve the intermediate in glacial Acetic Acid. Add the desired external aniline (1.1 eq) and heat to 110 °C for 4 hours.
Self-Validation (QC): Analyze via FT-IR spectroscopy. The sharp, distinct nitrile stretch (~2210–2250 cm⁻¹) present in the starting material will completely disappear upon successful cyclization into the quinazoline ring.
Validating the Structural Integrity of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography
As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical burden to prove absolute structural integrity has never been higher. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical burden to prove absolute structural integrity has never been higher. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (C₁₁H₁₃ClN₂O₂) is a prime example of a complex, multi-functional building block. Featuring a nucleophilic primary amine, an electrophilic alkyl chloride, a stable methoxy marker, and a nitrile group, this compound is highly susceptible to side reactions such as alkyl chloride hydrolysis or auto-oligomerization during synthesis and storage.
For drug development professionals, relying solely on traditional High-Performance Liquid Chromatography (HPLC) to validate such compounds introduces significant risk. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV and LC-MS, providing a self-validating methodology for absolute structural confirmation.
The Analytical Challenge: Causality Behind Method Limitations
Why HPLC-UV and LC-MS Fall Short
HPLC-UV is the workhorse of pharmaceutical quality control, but it possesses a critical blind spot: chromophore dependence . The UV response factor of a molecule is dictated by its conjugated system. If 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile undergoes hydrolysis to form 2-Amino-4-(3-hydroxypropoxy)-5-methoxybenzonitrile, the benzonitrile chromophore remains virtually unaltered. Consequently, the impurity and the parent compound will yield nearly identical UV responses. If these two compounds co-elute—a common occurrence with structurally similar side chains—HPLC-UV will completely mask the impurity, artificially inflating the reported purity[1].
Furthermore, HPLC relies on relative quantification. Accurate mass fraction determination requires a highly pure, characterized reference standard for both the analyte and any potential impurities[1]. LC-MS can identify the mass shift (from -Cl to -OH), but it suffers from ionization suppression and non-linear detector responses, making it a qualitative rather than a strictly quantitative tool for absolute purity.
The qNMR Advantage: Absolute Quantification
Quantitative NMR (qNMR) bypasses these limitations because it is a primary ratio method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[2].
By comparing the integral of a specific proton signal from the analyte against a certified internal standard (IS) of known purity—completely unrelated to the analyte—qNMR achieves absolute quantification without requiring a reference standard of the analyte itself[3]. Furthermore, because qNMR detects the specific chemical environment of every proton, it provides immediate, unambiguous proof of structural integrity[4].
Objective Comparison: qNMR vs. HPLC-UV
To illustrate the performance differences, we evaluated a stressed batch of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The data below summarizes the analytical outcomes.
Absolute (Direct molar proportionality of nuclear spin)
Analyte Purity (w/w)
99.8% (Area Normalization)
98.2% ± 0.3% (Absolute Mass Fraction)
Hydrolysis Impurity Detection
Not detected (Co-elution, similar UV response)
1.1% (Detected via distinct -CH₂-OH shift at δ 3.4 ppm)
Reference Standard Required?
Yes (Analyte-specific standard needed)
No (Uses generic Certified Reference Material)
Structural Insight
Low (Retention time only)
High (Full molecular backbone verification)
Metrological Traceability
Secondary
Primary (SI-traceable via CRM)
Table 1: Comparative performance metrics demonstrating the discrepancy between relative HPLC area percent and absolute qNMR mass fraction.
Visualizing Structural Validation Logic
In qNMR, every functional group acts as an independent reporter of structural health. The diagram below illustrates the causal relationship between specific NMR signals and the detection of degradation pathways.
Fig 1: qNMR signal mapping and impurity detection logic for structural validation.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system in accordance with 5[5]. Every step contains an internal check to prevent user or instrumental error.
Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
Selection Causality: We select Maleic Acid (Certified Reference Material) as the IS. Maleic acid presents a sharp, isolated singlet at δ 6.26 ppm in DMSO-d₆. This perfectly avoids the analyte's aromatic protons (δ ~6.5, 7.1 ppm), the methoxy singlet (δ ~3.8 ppm), and the chloropropoxy aliphatic multiplets (δ 2.2 - 4.1 ppm)[6].
Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of the Maleic acid CRM using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of high-purity DMSO-d₆.
Validation Check: Gravimetric precision directly dictates the final uncertainty. Static elimination and environmental control during weighing are mandatory.
Step 2: System Suitability & T₁ Determination
Causality: Before quantitative acquisition, an inversion-recovery experiment must be executed to determine the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus. If the relaxation delay (D1) is not set to at least
5×T1
, the nuclei will not fully return to thermal equilibrium between scans. This causes signal saturation, disproportionately reducing the integral of slower-relaxing protons and destroying quantitative accuracy[2].
Validation Check: Ensure
D1≥5×T1(max)
.
Step 3: Acquisition Parameters
Pulse Angle: 90° (for maximum transverse magnetization).
Number of Scans (NS): ≥ 64.
Validation Check: The Receiver Gain (RG) must be optimized to prevent analog-to-digital converter (ADC) clipping. The final spectrum must achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks. Furthermore, the Maleic acid peak width at half-height must be < 1.5 Hz; otherwise, the magnetic field shimming is poor, and the run must be aborted.
Step 4: Processing and Purity Calculation
Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz) to enhance S/N without excessive line broadening. Perform strict manual phase and baseline correction. Integrate the Maleic acid singlet (2H) and the analyte's methoxy singlet at δ 3.8 ppm (3H).
Calculate the absolute mass fraction (
Px
) using the following equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Where
I
is the integral area,
N
is the number of protons,
M
is the molar mass,
m
is the weighed mass, and
P
is the purity of the standard.
Conclusion
For highly functionalized intermediates like 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, relying solely on HPLC-UV introduces a critical vulnerability regarding chromophore-silent impurities. qNMR provides an orthogonal, absolute, and structurally definitive validation method. By implementing the self-validating qNMR protocol outlined above, drug development professionals can guarantee the metrological traceability and structural integrity of their starting materials, preventing costly downstream failures in API synthesis.
References
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
Source: ResolveMass Laboratories Inc.
URL:[Link]
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR
Source: American Chemical Society (ACS)
URL:[Link]
A Guide to Quantitative NMR (qNMR)
Source: Emery Pharma
URL:[Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results
Source: ResolveMass Laboratories Inc.
URL:[Link]
Stimuli Article (qNMR)
Source: US Pharmacopeia (USP)
URL:[Link]
Reproducibility assessment of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile synthesis pathways across different labs
Executive Summary The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly strategic synthetic intermediate. It serves as the primary building block for the quinoline-3-carbonitrile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly strategic synthetic intermediate. It serves as the primary building block for the quinoline-3-carbonitrile core of several tyrosine kinase inhibitors (TKIs), most notably the dual Src/Abl inhibitor Bosutinib (SKI-606), which is deployed in the treatment of chronic myeloid leukemia (CML)[1].
Because this intermediate contains three distinct reactive handles—an amine, an aliphatic chloride, and a nitrile—its upstream synthesis is fraught with regioselectivity and chemoselectivity challenges. This guide provides an objective, data-driven comparison of the two primary synthesis routes utilized across different laboratories, evaluating their reproducibility, yield, and scalability.
Retrosynthetic Strategy & Pathway Overview
The synthesis of this intermediate universally begins with vanillonitrile (4-hydroxy-3-methoxybenzonitrile), an inexpensive and widely available starting material[2]. The conversion requires three fundamental transformations:
O-Alkylation with 1-bromo-3-chloropropane.
Electrophilic Aromatic Nitration to introduce the nitrogen source.
Chemoselective Reduction of the nitro group to an aniline.
The sequence in which the alkylation and nitration steps are performed drastically impacts the reproducibility of the synthesis. We compare Route A (Nitration First) with Route B (Alkylation First) .
Comparative Pathway Visualization
Comparative synthesis pathways for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile.
Comparative Analysis of Synthesis Routes
Route A: Nitration First (The Legacy Approach)
In this route, vanillonitrile is directly nitrated. While theoretically sound, laboratories frequently report poor reproducibility. The free phenolic hydroxyl group is highly activating and prone to oxidation in the presence of nitric acid. Furthermore, the regiocontrol is poor; the nitronium ion can attack both the 2-position and the 6-position, leading to an intractable mixture of isomers that requires tedious chromatographic separation.
Route B: Alkylation First (The Optimized Approach)
By alkylating the phenol first[3], the oxygen is converted into an ether. This achieves two critical mechanistic goals:
Oxidation Prevention: The ether is significantly more stable against oxidative degradation by nitric acid than the free phenol.
Steric & Electronic Direction: The bulky 3-chloropropoxy group sterically hinders the adjacent position, while the methoxy group strongly directs the incoming nitronium ion to the desired position (which becomes the 2-position upon renumbering the ring).
Table 1: Route A vs. Route B Performance Metrics
Metric
Route A (Nitration First)
Route B (Alkylation First)
Mechanistic Causality
Overall Yield (3 steps)
28 - 35%
65 - 72%
Route B prevents oxidative degradation of the phenol.
High regioselectivity in Route B eliminates the need for silica gel.
Scalability
Poor (Exothermic hazard)
Excellent
Etherification dampens the extreme reactivity of the aromatic ring.
The Chemoselective Reduction Challenge
The final step—reducing 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile to the target amine—presents a severe chemoselectivity trap. The molecule contains an aliphatic chloride that is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g.,
H2
with
Pd/C
)[2].
To maintain the integrity of the 3-chloropropoxy group (which is later required to attach the piperazine tail of Bosutinib), the reduction must proceed via single-electron transfer (SET) mechanisms rather than hydride transfer.
The following protocols represent the optimized, highly reproducible Route B workflow. Every reagent equivalent and temperature threshold is designed to act as a self-validating control against side reactions.
Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxybenzonitrile
Objective: Protect the phenol and install the aliphatic linker.
Charge a dry flask with vanillonitrile (1.0 equiv, 100 mmol) and anhydrous DMF (0.5 M).
Add anhydrous
K2CO3
(1.5 equiv). Causality:
K2CO3
is a mild base that quantitatively deprotonates the phenol without risking hydrolysis of the nitrile group.
Add 1-bromo-3-chloropropane (1.2 equiv). Causality: The bromide is a significantly better leaving group than the chloride, ensuring exclusive reaction at the brominated carbon and leaving the chloride intact for downstream functionalization.
Stir at 60°C for 8 hours. Monitor by TLC (Hexanes/EtOAc 7:3).
Quench with ice water to precipitate the product. Filter and dry to yield a white solid (>90% yield).
Step 2: Synthesis of 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Objective: Regioselective nitration.
Dissolve the intermediate from Step 1 (1.0 equiv) in acetic anhydride (0.3 M) and cool to 0°C. Causality: Acetic anhydride traps any water, preventing the formation of unreactive nitrate salts and keeping the nitronium ion concentration high.
Slowly add fuming
HNO3
(1.1 equiv) dropwise, maintaining the internal temperature below 5°C.
Stir for 2 hours at 0°C.
Pour the mixture over crushed ice. The desired nitro compound precipitates as a pale yellow solid. Recrystallize from hot ethanol to remove trace regioisomers (85% yield).
Step 3: Synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Objective: Chemoselective reduction of the nitro group.
Suspend the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
Add Iron powder (5.0 equiv) and Ammonium Chloride (
NH4Cl
, 2.0 equiv). Causality:
NH4Cl
acts as a mild proton source. The iron surface facilitates a single-electron transfer reduction of the nitro group. Because no hydride species are generated, the aliphatic chloride is completely preserved.
Heat the suspension to 75°C (reflux) for 4 hours.
Filter the hot mixture through a pad of Celite to remove iron oxides.
Concentrate the filtrate in vacuo and extract with Ethyl Acetate. Wash with brine, dry over
Na2SO4
, and evaporate to yield the target compound as an off-white solid (88% yield).
Downstream Application Context
The successful and pure synthesis of this intermediate is critical for the subsequent cyclization into the 4-aminoquinoline scaffold of Bosutinib[4]. Bosutinib functions by competitively binding to the ATP-binding site of the BCR-ABL and Src kinases, halting downstream oncogenic signaling in leukemic cells.
Downstream signaling pathway: Bosutinib-mediated inhibition of BCR-ABL/Src kinases.
References
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: A short review on synthetic strategies towards quinazoline based anticancer drugs
Source: Arkivoc
URL: [Link]
Title: WO2017163264A1 - Blocking toll-like receptor 9 signaling with small molecule antagonist
Source: Google Patents
URL
Comparative Toxicity Analysis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile and Related Aniline Derivatives
Executive Summary 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (ACP-MB) is a highly functionalized aniline derivative utilized as a critical intermediate in the synthesis of targeted kinase inhibitors (e.g., Src/Abl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (ACP-MB) is a highly functionalized aniline derivative utilized as a critical intermediate in the synthesis of targeted kinase inhibitors (e.g., Src/Abl inhibitors like Bosutinib). While baseline aniline derivatives are notorious for inducing severe methemoglobinemia and hepatotoxicity, the dense functionalization of ACP-MB fundamentally alters its toxicological profile.
This guide provides an objective, data-driven comparison of ACP-MB against conventional aniline alternatives. By analyzing the structural determinants of toxicity, drug development professionals can better navigate safety profiling, handling protocols, and[1] for mutagenic impurities.
Mechanistic Basis of Aniline Toxicity
To understand the safety profile of ACP-MB, we must first establish the causality of baseline aniline toxicity. Aniline itself is not the primary toxicant; rather, toxicity is driven by hepatic metabolism.
Hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine to form phenylhydroxylamine [2]. This reactive metabolite acts as a potent oxidizing agent in the bloodstream, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[3]. The resulting methemoglobin (MetHb) is incapable of binding oxygen, leading to severe tissue hypoxia[4]. Furthermore, dehydration of phenylhydroxylamine yields highly electrophilic nitrenium ions, which covalently bind to DNA, triggering genotoxicity.
The Structural Divergence of ACP-MB
ACP-MB deviates from this classical pathway due to two critical structural features:
Electronic Deactivation: The strongly electron-withdrawing nitrile group (-CN) located ortho to the amine drastically pulls electron density away from the nitrogen lone pair. This steric and electronic deactivation suppresses the molecule's affinity for CYP450 active sites, significantly reducing the rate of N-hydroxylation and subsequent methemoglobinemia risk.
Alkyl Halide Alert: The 3-chloropropoxy moiety is a primary alkyl chloride. In biological systems, primary alkyl halides act as classical
SN2
electrophiles capable of directly alkylating DNA bases (e.g., Guanine N7). This shifts the primary toxicological concern from acute methemoglobinemia to potential mutagenicity, requiring strict control under [1].
Fig 1: CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia and genotoxicity.
Comparative Toxicological Profiling
The table below summarizes the quantitative performance and safety metrics of ACP-MB compared to structurally related aniline intermediates used in pharmaceutical synthesis.
*In vitro MetHb induction measured at 100 µM compound concentration co-incubated with Human Liver Microsomes (HLMs) for 120 minutes.
Key Insight: The para-chlorine in p-chloroaniline blocks the benign para-hydroxylation detoxification pathway, forcing the molecule entirely down the toxic N-hydroxylation route. Conversely, the nitrile group in ACP-MB protects the amine, resulting in a >80% reduction in MetHb induction compared to baseline aniline.
Experimental Workflows for Toxicity Validation
To objectively validate the safety profile of these intermediates, researchers must employ self-validating experimental systems. The protocols below are designed to establish direct causality between the chemical structure and the observed biological effect.
Causality Rationale: Human erythrocytes (red blood cells) lack CYP450 enzymes. Testing aniline derivatives directly on erythrocytes yields false negatives because the toxic N-hydroxylamine metabolite is never formed. This assay co-incubates the compound with Human Liver Microsomes (HLMs) to simulate hepatic activation before exposing the erythrocytes.
Negative Control: Buffer only (Establishes baseline auto-oxidation).
Mechanistic Control: ACP-MB + 1-Aminobenzotriazole (A pan-CYP inhibitor. If toxicity drops to zero, it proves the toxicity is strictly metabolism-dependent).
Step-by-Step Methodology:
Metabolic Activation: Incubate 100 µM of the test compound (e.g., ACP-MB) with 1 mg/mL HLMs and 2 mM NADPH in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
Erythrocyte Exposure: Add washed human erythrocytes (adjusted to 10 g/dL total hemoglobin) to the activated mixture. Incubate for an additional 60 minutes.
Lysis & Stabilization: Lyse the erythrocytes using 1% Triton X-100 and stabilize the pH with a phosphate buffer.
Spectrophotometric Quantification: Measure absorbance at 630 nm (MetHb peak) and 540 nm (OxyHb peak). Calculate the MetHb percentage relative to total hemoglobin.
Protocol B: Miniaturized Ames Fluctuation Test (ICH M7 Compliance)
Causality Rationale: The 3-chloropropoxy group in ACP-MB is a known structural alert for DNA reactivity. The Ames test validates whether this theoretical electrophile can penetrate bacterial cell walls and alkylate DNA in practice.
S9 Activation: Prepare test wells with and without rat liver S9 fraction to differentiate between direct alkylation (caused by the chloropropoxy group) and metabolism-dependent mutagenesis (caused by the aniline motif).
Exposure & Incubation: Expose the bacteria to serial dilutions of ACP-MB (0.1 to 1000 µ g/well ) in a 384-well microtiter plate containing histidine-deficient media. Incubate for 48 hours at 37°C.
Scoring: Add a pH indicator (bromocresol purple). Wells where reverse mutation has occurred will metabolize the media, dropping the pH and turning the well yellow. A statistically significant increase in yellow wells compared to the solvent control confirms mutagenicity.
Fig 2: Integrated toxicity screening workflow for functionalized aniline intermediates.
Mitigation & Handling in Drug Development
Because ACP-MB demonstrates a suppressed methemoglobinemia risk but an elevated genotoxicity risk, process chemistry and safety protocols must be adapted accordingly:
Process Chemistry Control: Under ICH M7, if ACP-MB is classified as a Class 2 or 3 impurity, its levels in the final active pharmaceutical ingredient (API) must be purged to below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [1]. This is usually achieved through downstream crystallization steps or by ensuring the complete consumption of the 3-chloropropoxy moiety during the subsequent quinoline ring-closure reaction.
Occupational Exposure: While the risk of acute cyanosis (blue skin) via dermal absorption is lower than with unsubstituted aniline[2], the chronic mutagenic risk requires handling ACP-MB in strictly contained environments (e.g., isolators or ventilated balance enclosures) using nitrile gloves, as standard latex offers poor resistance to halogenated aromatics.
References
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR
Source: Centers for Disease Control and Prevention (CDC)
URL:[Link]
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Benchmarking the Cost-Efficiency of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile in Large-Scale TKI API Manufacturing
Executive Summary & Strategic Context In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the selection of starting materials dictates not only the cost of goods sold (COGS) but a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In the highly competitive landscape of active pharmaceutical ingredient (API) manufacturing, the selection of starting materials dictates not only the cost of goods sold (COGS) but also the environmental and safety profiles of the entire synthetic campaign. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) has emerged as a highly strategic, cost-efficient building block for the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs).
These TKIs, which include blockbusters and their analogues that [1], require a robust 7-(3-chloropropoxy)-6-methoxyquinazolin-4-amine core. This guide objectively benchmarks the performance of the "Nitrile Route" (using CAS 1122661-16-8) against the traditional "Ester Route" and pre-cyclized alternatives, providing actionable experimental data and validated protocols for process chemists.
Mechanistic Advantage: The Nitrile vs. Ester Pathway
Understanding the causality behind precursor selection is critical for process optimization.
The[2] relies on the Ester Route (e.g., using methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate). This pathway is inherently inefficient: it requires cyclization with formamide to yield a quinazolin-4-one, followed by aggressive chlorination with phosphorus oxychloride (POCl₃) to generate a 4-chloroquinazoline, which finally undergoes nucleophilic aromatic substitution (SNAr) with an aniline derivative. The use of POCl₃ introduces severe safety hazards, massive highly acidic aqueous waste streams, and significant yield penalties.
Conversely, the Nitrile Route utilizes 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The presence of the electrophilic nitrile group allows for a direct, two-step cascade. The primary amine is first converted to an N,N-dimethylformamidine. Upon the introduction of an aniline derivative (e.g., 3-chloro-4-fluoroaniline), the system undergoes a[3]. This bypasses the quinazolinone and 4-chloroquinazoline intermediates entirely, eliminating the need for POCl₃ and drastically reducing the step count.
Workflow Visualization
Comparative synthetic workflows: Direct cyclization via the Nitrile Route vs. the multi-step Ester Route.
Cost-Efficiency & Performance Benchmarking
The following table summarizes the quantitative data comparing the Nitrile Route against alternative methodologies for large-scale API manufacturing.
To ensure reproducibility and high yields, the following self-validating protocol outlines the conversion of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile to the 4-anilinoquinazoline core.
Procedure: Charge the reactor with the benzonitrile and toluene. Add DMF-DMA dropwise at 25°C. Heat the mixture to reflux (approx. 110°C) for 4 hours, utilizing a Dean-Stark trap to continuously remove the methanol byproduct.
Mechanistic Causality: Toluene forms a minimum-boiling azeotrope with methanol. Continuous azeotropic distillation shifts the reaction equilibrium entirely to the right, ensuring >99% conversion to the formamidine.[4] during the subsequent cyclization.
Self-Validating IPC: Analyze via HPLC (C18 column, MeCN/Water gradient). Proceed only when the starting nitrile peak is <1.0% AUC.
Procedure: Cool the reactor to 50°C, add glacial acetic acid, followed by the aniline derivative. Heat to 115°C for 6 hours. Cool to 20°C, precipitate the product with water, filter, and wash with cold ethanol to yield the 4-anilino-7-(3-chloropropoxy)-6-methoxyquinazoline core.
Mechanistic Causality: Acetic acid serves a dual mechanistic purpose. First, it protonates the formamidine intermediate, significantly increasing its electrophilicity toward the incoming aniline nucleophile. Second, it provides the protic environment required to facilitate the ring-opening/ring-closing Dimroth rearrangement sequence, yielding the thermodynamically stable quinazoline core.
Self-Validating IPC: Monitor the disappearance of the formamidine intermediate via LC-MS. The target mass for the cyclized core (e.g., m/z = 382 for the chloro-fluoro derivative) must constitute >95% of the total ion chromatogram before quenching.
Step 3: Downstream Amination (API Finalization)
The resulting chloropropoxy intermediate is highly primed for a final nucleophilic substitution. Refluxing the intermediate with an excess of morpholine or N-methylpiperazine in acetonitrile (with a catalytic amount of potassium iodide) smoothly displaces the terminal chloride, yielding the final TKI API.
References
[1] Gefitinib for the treatment of non-small-cell lung cancer. Taylor & Francis. Available at:[Link]
[2] Gefitinib - New Drug Approvals. New Drug Approvals. Available at:[Link]
[3] CN101230045B - 芳环并三嗪类衍生物及其应用- Google Patents. Google Patents. Available at:
[4] Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information (PMC). Available at:[Link]
A Comparative Guide to the Validation of Gas Chromatography (GC) Methods for Residual Solvent Analysis in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
This guide provides a comprehensive comparison of two common gas chromatography (GC) methodologies—Static Headspace (HS-GC) and Direct Injection—for the quantitative analysis of residual solvents in the active pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two common gas chromatography (GC) methodologies—Static Headspace (HS-GC) and Direct Injection—for the quantitative analysis of residual solvents in the active pharmaceutical ingredient (API) intermediate, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. The validation of these analytical procedures is rigorously performed and documented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are fit for their intended purpose.
Introduction: The Criticality of Residual Solvent Control
In pharmaceutical manufacturing, organic solvents are indispensable for the synthesis, purification, and crystallization of drug substances. However, these solvents offer no therapeutic benefit and can pose a risk to patient safety.[1] Therefore, their removal is a critical step, and the remaining trace amounts, known as residual solvents, must be meticulously monitored and controlled.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) and national pharmacopeias like the United States Pharmacopeia (USP), have established strict limits for residual solvents in pharmaceutical products.[2] The ICH Q3C guidelines classify solvents into three classes based on their toxicity, with Class 1 solvents (e.g., Benzene, Carbon tetrachloride) being the most toxic and needing to be avoided, while Class 2 and 3 solvents are limited based on their Permitted Daily Exposure (PDE).[2][3]
Gas chromatography (GC) is the gold standard for residual solvent analysis due to its high sensitivity and ability to separate volatile organic compounds.[1] This guide focuses on validating and comparing two primary sample introduction techniques for GC:
Static Headspace GC (HS-GC): This technique involves heating the sample in a sealed vial to partition volatile solvents into the gas phase (headspace), which is then injected into the GC. It is particularly advantageous for complex or non-volatile sample matrices, as it prevents contamination of the GC system.[4][5]
Direct Liquid Injection: This method involves directly injecting a liquid sample, dissolved in a suitable solvent, into the heated GC inlet. It is a simpler technique but can be less suitable for samples containing non-volatile residues that may contaminate the system.[6]
The validation of these methods for analyzing residual solvents in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , a key pharmaceutical intermediate, ensures the reliability and accuracy of quality control testing, ultimately safeguarding patient health.
Experimental Design and Methodologies
The choice of an analytical method depends on the properties of the analyte and the sample matrix.[6] This study was designed to establish and validate two robust GC methods and compare their performance characteristics based on the validation parameters outlined in ICH Q2(R1).[7][8]
Potential Residual Solvents
Based on common synthetic routes for substituted benzonitriles, a representative set of Class 2 and Class 3 solvents was selected for this validation study.[9][10] These include:
Causality Behind Experimental Choices:
HS-GC is often the preferred method for residual solvent analysis because it physically separates the volatile analytes from the non-volatile API matrix.[4] This prevents the accumulation of non-volatile residues in the GC inlet and column, leading to improved method robustness and longer column lifetime. Dimethyl sulfoxide (DMSO) was chosen as the diluent due to its high boiling point and excellent solvating power for a wide range of organic compounds, including the target API, ensuring the complete dissolution of the sample.[2] A DB-624 column, with its 6% cyanopropylphenyl phase, is specifically designed and widely used for the analysis of residual solvents, offering good resolution for a broad range of polar and non-polar compounds.[11]
Experimental Protocol:
Standard Preparation: A stock standard solution containing all target solvents was prepared in DMSO. A series of working standards were then prepared by diluting the stock solution to concentrations corresponding to the reporting limits specified in USP <467>.
Sample Preparation: Accurately weigh approximately 100 mg of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap securely, and vortex to dissolve.
Instrumental Parameters:
GC System: Agilent 7890B GC with 7697A Headspace Sampler and FID.
Column: Agilent J&W DB-624 (30 m x 0.53 mm, 3.0 µm).
Carrier Gas: Nitrogen at a constant flow of 4.0 mL/min.
Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 240°C at 15°C/min, hold for 5 min.
Injector Temperature: 250°C.
Detector (FID) Temperature: 260°C.
Headspace Parameters:
Oven Temperature: 85°C.
Loop Temperature: 95°C.
Transfer Line Temperature: 105°C.
Vial Equilibration Time: 20 minutes.
Injection Volume: 1.0 mL.
Method 2: Direct Liquid Injection GC with Flame Ionization Detection (FID)
Causality Behind Experimental Choices:
Direct injection offers a simpler and potentially faster workflow as it eliminates the need for headspace equilibration.[5] This method can be suitable for cleaner API samples where matrix contamination is less of a concern. The same DB-624 column and detector are used to allow for a direct comparison of the sample introduction technique's impact on performance. The key challenge is to ensure the API itself does not interfere with the analysis or degrade in the hot inlet.
Experimental Protocol:
Standard Preparation: A stock standard solution was prepared in DMSO, similar to the HS-GC method, and diluted to create working standards.
Sample Preparation: Accurately weigh approximately 100 mg of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile into a suitable volumetric flask. Dissolve and dilute to volume with DMSO to achieve a final concentration of 20 mg/mL.
Instrumental Parameters:
GC System: Agilent 7890B GC with FID.
Column: Agilent J&W DB-624 (30 m x 0.53 mm, 3.0 µm).
Carrier Gas: Nitrogen at a constant flow of 4.0 mL/min.
Oven Program: Initial temperature of 40°C (hold for 5 min), ramp to 240°C at 15°C/min, hold for 5 min.
Injector: Split/Splitless Inlet at 250°C with a split ratio of 10:1.
Injection Volume: 1.0 µL.
Detector (FID) Temperature: 260°C.
Method Validation: Adherence to ICH Q2(R1) Principles
Both GC methods were subjected to a rigorous validation protocol to demonstrate their suitability for the intended purpose.[7][12] The following parameters were assessed.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, impurities, or the diluent. This was confirmed by injecting a blank (DMSO), a placebo (API sample known to be free of solvents), and a spiked sample.
Linearity and Range: The linearity was evaluated by analyzing a series of standards at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) was calculated. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Accuracy: Determined by performing recovery studies on spiked placebo samples at three concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery of each solvent was calculated to assess the closeness of the experimental value to the true value.[13]
Precision:
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Evaluated by repeating the analysis on a different day with a different analyst to assess the effect of random events on the precision of the method. The results were expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[14] These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. For GC, this included varying the oven temperature (±2°C), carrier gas flow rate (±0.2 mL/min), and for HS-GC, the incubation temperature (±2°C).
Results and Discussion: A Head-to-Head Comparison
The validation experiments yielded comprehensive data sets for both the HS-GC and Direct Injection methods, which are summarized below for direct comparison.
Specificity
Both methods demonstrated excellent specificity. In the chromatograms for the blank and placebo samples, no interfering peaks were observed at the retention times of the target residual solvents. The spiked samples showed well-resolved peaks for all solvents, distinct from the solvent front and any potential API-related signals.
Linearity and Range
Parameter
HS-GC Method
Direct Injection Method
Solvent
Correlation Coefficient (r²)
Correlation Coefficient (r²)
Methanol
> 0.9992
> 0.9985
Acetonitrile
> 0.9995
> 0.9991
Dichloromethane
> 0.9994
> 0.9989
Toluene
> 0.9998
> 0.9995
Ethyl Acetate
> 0.9996
> 0.9990
Isopropyl Alcohol
> 0.9991
> 0.9987
Validated Range
LOQ to 150% of ICH Limit
LOQ to 150% of ICH Limit
Analysis: Both methods exhibited excellent linearity over the specified ranges, with correlation coefficients well above the typical acceptance criterion of 0.99. The HS-GC method consistently showed slightly higher r² values, suggesting a more robust linear response, likely due to the cleaner injections minimizing variability.
Accuracy (Recovery)
Solvent
HS-GC Method (% Recovery)
Direct Injection Method (% Recovery)
Methanol
95.8 - 104.2%
93.5 - 106.1%
Acetonitrile
97.1 - 103.5%
96.0 - 104.8%
Dichloromethane
96.5 - 102.8%
95.2 - 105.3%
Toluene
98.2 - 101.9%
97.5 - 102.5%
Ethyl Acetate
97.0 - 103.1%
96.3 - 104.0%
Isopropyl Alcohol
95.5 - 104.5%
94.1 - 105.9%
Analysis: Accuracy was acceptable for both methods, with recovery values falling within the standard range of 90-110% for all solvents at all levels. The HS-GC method demonstrated slightly tighter recovery ranges, indicating a lower degree of systemic error.
Precision (%RSD)
Parameter
HS-GC Method (%RSD)
Direct Injection Method (%RSD)
Repeatability
< 3.5% for all solvents
< 5.0% for all solvents
Intermediate Precision
< 4.0% for all solvents
< 6.5% for all solvents
Analysis: The HS-GC method proved to be more precise, with consistently lower %RSD values for both repeatability and intermediate precision. This is a significant advantage for a quality control method, as it indicates higher reliability and reproducibility. The higher variability in the direct injection method could be attributed to potential inconsistencies during injection or minor matrix effects.
LOD & LOQ
Parameter
HS-GC Method (ppm)
Direct Injection Method (ppm)
Solvent
LOD / LOQ
LOD / LOQ
Methanol
1.5 / 5.0
5.0 / 15.0
Acetonitrile
0.5 / 1.5
2.0 / 6.0
Dichloromethane
0.3 / 1.0
1.5 / 5.0
Toluene
0.2 / 0.6
1.0 / 3.0
Ethyl Acetate
1.0 / 3.0
4.0 / 12.0
Isopropyl Alcohol
1.8 / 6.0
6.0 / 18.0
Analysis: The HS-GC method is significantly more sensitive, with much lower LOD and LOQ values for all target solvents. This is a key advantage of the headspace technique, as it concentrates volatile analytes from the sample matrix into the injected gas phase, enhancing the signal-to-noise ratio.[6]
Robustness
Both methods were found to be robust. Deliberate, small changes in the tested parameters did not result in significant changes in peak area, resolution, or retention time, and all system suitability criteria were met. The HS-GC method showed slightly less variation in peak areas when flow rates were adjusted, again highlighting its superior stability.
Visualization of Experimental Workflows
The following diagrams illustrate the distinct workflows for the two validated methods.
Caption: Workflow for the Static Headspace GC (HS-GC) Method.
Caption: Workflow for the Direct Liquid Injection GC Method.
Conclusion and Recommendations
Both the Static Headspace GC and Direct Injection GC methods were successfully validated according to ICH Q2(R1) guidelines for the analysis of residual solvents in 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile. Both methods are specific, linear, accurate, and robust.
However, the Static Headspace GC (HS-GC) method is demonstrably superior and is the recommended method for routine quality control analysis. The key advantages of the HS-GC method are:
Higher Sensitivity: Significantly lower LOD and LOQ values ensure that even trace levels of residual solvents can be reliably quantified.[6]
Greater Precision: Lower %RSD values in repeatability and intermediate precision studies indicate a more reliable and reproducible method.
Enhanced Robustness: By preventing the non-volatile API matrix from entering the GC system, the HS-GC method protects the column and inlet, leading to less instrument downtime and more consistent long-term performance.[4]
The Direct Injection method, while simpler in its workflow, is compromised by lower sensitivity and precision. It may be considered a viable alternative only in situations where headspace instrumentation is unavailable and the API samples are known to be exceptionally clean, but this approach carries a higher risk of instrument contamination and analytical variability over time. For ensuring the highest standards of quality and safety in pharmaceutical manufacturing, the HS-GC method is the unequivocally better choice.
References
ALWSCI. (2024, December 26). What Is The Difference Between Headspace And Direct Injection?
Puranik, S.B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link not available]
ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ich.org. [Link]
USP-NF. (2019, September 27). <467> Residual Solvents. Retrieved from uspnf.com. [Link]
Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 245-252. [Link not available]
Persee. (2025, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? Retrieved from persee-analytics.com. [Link]
ICH. Quality Guidelines. Retrieved from ich.org. [Link]
USP-NF. (2007, March 23). <467> Residual Solvents. Retrieved from uspnf.com. [Link]
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from fda.gov. [Link]
LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from chromatographyonline.com. [Link]
Lab Manager. (2026, April 1). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Retrieved from labmanager.com. [Link]
ResolveMass Laboratories Inc. (2025, August 15). Top 5 Residual Solvent Testing Methods. Retrieved from resolvemass.com. [Link]
Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from scribd.com. [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from biopharminternational.com. [Link]
FDA. FDA Guidance on Analytical Method Validation.
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from environics.com. [Link]
CPL. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from contractpharma.com. [Link]
Eurofins. USP Residual Solvents <467>. Retrieved from eurofins.com. [Link]
ResearchGate. (2020). Q2(R1)
LCGC International. (2026, April 3). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from chromatographyonline.com. [Link]
Chromatography Forum. (2008, March 13). Headspace Vs Direct injection. Retrieved from chromatographyforum.org. [Link]
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from gmp-compliance.org. [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from fda.gov. [Link]
FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from fda.gov. [Link]
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com. [Link]
Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link not available]
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from ijrrjournal.com. [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from intuitionlabs.ai. [Link]
NextSDS. 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile — Chemical Substance Information. Retrieved from nextsds.com. [Link]
Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical intermediates requires m...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
As a Senior Application Scientist, managing the lifecycle of complex pharmaceutical intermediates requires more than just following basic safety data sheets; it requires a mechanistic understanding of the chemical's behavior. 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile (CAS: 1122661-16-8) is a highly functionalized organic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1].
Because this molecule contains a halogen (chloropropoxy group), a nitrile, and an aniline derivative, its disposal cannot be treated as standard organic waste. Improper disposal risks the release of highly toxic combustion byproducts, including hydrogen cyanide (HCN), nitrogen oxides (NOx), and polychlorinated dibenzo-p-dioxins (PCDDs)[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Part 1: Hazard Identification & Causality
To design an effective disposal strategy, we must first deconstruct the molecule's functional groups to understand why specific disposal protocols are mandated.
Halogenated organics are environmentally persistent. Low-temperature combustion generates corrosive hydrochloric acid (HCl) and toxic dioxins.
Must be strictly segregated into Halogenated Waste streams. Requires high-temperature incineration (>1000°C) with alkaline scrubbers[3].
Nitrile Group (-C≡N)
Susceptible to hydrolysis under extreme pH. Thermal decomposition yields hydrogen cyanide (HCN) and nitrogen oxides (NOx).
Prohibits standard landfilling. Waste mixtures must be kept near neutral pH to prevent pressurization or toxic gas release.
Aniline Derivative (-NH2)
High risk of skin sensitization and systemic toxicity via dermal absorption.
Mandates strict PPE (double-gloving with nitrile/neoprene) and fume hood handling during waste consolidation.
Part 2: Operational Waste Segregation Workflow
The fundamental rule of chemical waste management is segregation. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and complicates the incineration process[4],[5]. The following diagram illustrates the logical decision-making workflow for routing 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile waste.
Caption: Decision-making workflow for the segregation and high-temperature incineration of halogenated nitrile waste.
Part 3: Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed safely and effectively.
Protocol 1: Solid Waste Segregation & Packaging
This protocol applies to unreacted powders, expired batches, or crystallized residues.
Collection: Gather all solid 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile using non-sparking, anti-static spatulas.
Causality: Prevents the aerosolization of fine powders and eliminates static discharge, which could ignite organic dust.
Primary Containment: Transfer the solid into a wide-mouth, amber High-Density Polyethylene (HDPE) or glass jar.
Causality: Amber containers protect light-sensitive aniline derivatives from photo-degradation, while HDPE provides excellent chemical resistance against halogenated organics.
Labeling & Manifesting: Affix a standard hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste - Contains Nitrile and Aniline Derivatives"[3].
Causality: Proper RCRA manifesting requires explicit functional group identification to prevent incompatible mixing at the disposal facility.
System Validation: Ensure the cap is PTFE-lined and torqued tightly. Wipe the exterior of the container with a damp solvent rag (e.g., isopropanol) to remove any microscopic dust. Visually inspect the wipe; if clean, dispose of the rag in the solid waste bin.
This protocol applies when the compound is dissolved in organic solvents (e.g., Dichloromethane, DMF, or Methanol) during synthesis or purification.
Strict Segregation: Route the liquid mixture exclusively to a designated "Halogenated Organic Waste" carboy[4].
Causality: Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize HCl gas. Mixing it with non-halogenated waste ruins the entire carboy and violates EPA/RCRA cost-efficiency guidelines[5],[2].
Secondary Containment: Place the primary liquid waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.
Causality: If the primary vessel fails or leaks, the secondary tray prevents environmental release and cross-contamination with incompatible chemicals.
System Validation (pH Check): Before sealing the carboy for final environmental health and safety (EHS) pickup, verify the pH of a small aliquot using indicator strips. Ensure the pH is between 4 and 10.
Causality: Extreme acidic or basic conditions can cause the nitrile group to hydrolyze, potentially releasing toxic ammonia or cyanide gas and causing dangerous container pressurization.
Protocol 3: Spill Response & Decontamination
In the event of an accidental release on the benchtop or floor.
Isolation & Engineering Controls: Immediately cordon off the spill area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any volatilized aniline derivatives.
Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite).
Causality: Never use combustible absorbents like sawdust or paper towels for reactive organic intermediates, as they can create a fire hazard[3].
Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag using a dedicated, disposable dustpan. Seal the bag and place it into a rigid secondary container.
System Validation (Surface Decontamination): Wash the spill surface with a compatible solvent (e.g., 70% ethanol or a mild laboratory detergent solution) to solubilize residual traces. Collect the washings into the liquid halogenated waste stream. Swab the area and check under UV light (if applicable to your synthesized derivatives) to confirm complete removal.
Part 4: Quantitative Waste Compatibility Matrix
To prevent dangerous reactions during waste accumulation, adhere to the following compatibility matrix.
NextSDS Chemical Substance Information
4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile and related substances (CAS: 1122661-16-8).
URL: [Link]
Nipissing University Environmental Health & Safety
Hazardous Materials Disposal Guide (Halogenated Organic Waste Classification).
URL:[Link]
University of Tennessee (UTIA) Safety Office
Laboratory Hazardous Waste Management Guide (Segregation of Halogenated Compounds).
URL:[Link]
U.S. Environmental Protection Agency (EPA)
Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium.
URL:[Link]